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  • Product: (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
  • CAS: 332061-93-5

Core Science & Biosynthesis

Foundational

In Vitro Biological Activity and Pharmacological Utility of (R)-3-Amino-4-(3-thienyl)butanoic Acid Hydrochloride

Executive Summary (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (CAS: 186526-44-1) is a non-natural, chiral β3 -amino acid derivative, frequently utilized in its protected forms (e.g., Boc-D- β -homo-3-thienylalan...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (CAS: 186526-44-1) is a non-natural, chiral β3 -amino acid derivative, frequently utilized in its protected forms (e.g., Boc-D- β -homo-3-thienylalanine) for solid-phase peptide synthesis (SPPS)[1]. Unlike classical small-molecule therapeutics, this compound serves primarily as a highly specialized pharmacophore and structural building block in the rational design of peptidomimetics and foldamers. By replacing natural α -amino acids with this β3 -homologue, drug development professionals can engineer peptides with profound resistance to proteolytic degradation, predictable secondary structures (such as 14-helices), and highly tuned receptor binding affinities[2].

This technical guide explores the in vitro biological activity mechanisms of (R)-3-amino-4-(3-thienyl)butanoic acid, detailing its structural pharmacology and providing self-validating experimental workflows for evaluating its efficacy in drug discovery pipelines.

Chemical Identity & Structural Pharmacology

The β3 -Amino Acid Backbone

In natural α -amino acids, the side chain is attached to the α -carbon directly adjacent to the carboxyl group. (R)-3-Amino-4-(3-thienyl)butanoic acid is a β3 -homoamino acid , meaning an additional methylene ( −CH2​− ) group is inserted into the peptide backbone, shifting the amino group to the β -carbon and the side chain to the γ -carbon[2].

This single-atom insertion fundamentally alters the dihedral angles ( ϕ , ψ , and θ ) available to the peptide backbone. When incorporated into oligomers, these β -residues predictably fold into stable secondary structures (foldamers) that are thermodynamically favored even in short sequences[3].

Thiophene as a Phenyl Bioisostere

The 3-thienyl moiety acts as a classical bioisostere for a phenyl ring (e.g., mimicking phenylalanine or β -homophenylalanine). The causality behind selecting a thiophene ring lies in its unique electronic properties:

  • Polarizability: The sulfur heteroatom is highly polarizable, allowing for stronger dispersion forces and π−π stacking interactions within hydrophobic receptor pockets.

  • Chalcogen Bonding: The sulfur atom can act as a weak hydrogen bond acceptor or participate in chalcogen bonding with electron-rich regions of the target protein, subtly increasing target affinity compared to a standard benzene ring.

  • Stereochemistry: The (R)-enantiomer corresponds spatially to a D-amino acid configuration, which further inverts the local spatial geometry, preventing recognition by stereoselective endogenous receptors and enzymes.

Mechanisms of In Vitro Biological Activity

The primary in vitro biological activity of (R)-3-amino-4-(3-thienyl)butanoic acid is observed when it is incorporated into larger peptide sequences (e.g., antimicrobial peptides, MDM2/p53 inhibitors, or GPCR ligands)[4].

Complete Evasion of Proteolytic Degradation

The most significant biological advantage of this compound is its ability to confer absolute stability against proteolysis[5]. Natural α -peptides are rapidly cleared in vitro by exopeptidases and endopeptidases (e.g., Trypsin, DPP-IV).

The Mechanistic Causality: Protease active sites (catalytic triads) have evolved to precisely recognize the spatial distance between the side chain and the scissile amide bond of α -peptides. The extra methylene group in the β3 -thienyl derivative extends the backbone, causing a severe steric clash and trajectory misalignment . The nucleophilic serine/cysteine in the protease active site can no longer reach the carbonyl carbon at the required Bürgi-Dunitz angle, rendering the peptide bond virtually indestructible in human serum[5].

Mechanism WT Natural α-Peptide Protease Protease Catalytic Triad (Nucleophilic Attack) WT->Protease Optimal Binding Mut β3-Thienyl Modified Peptide Mut->Protease Altered Trajectory Cleavage Rapid Amide Hydrolysis Protease->Cleavage Steric Steric Clash & Backbone Misalignment (Proteolytic Evasion) Protease->Steric

Fig 1. Mechanism of proteolytic evasion by β3-amino acid substitution.

Quantitative Data: Structural & Biological Impact
ParameterNatural α -Phenylalanine(R)- β3 -Homo-3-thienylalanineCausality / Mechanism
Proteolytic Half-Life ( t1/2​ ) < 30 Minutes> 48 HoursExtra methylene group misaligns the scissile amide bond from the protease catalytic triad.
Aromatic Bioisosterism Phenyl ring ( π−π stacking)Thiophene ring (S-heteroatom)Sulfur induces polarizability and chalcogen bonding, subtly altering receptor affinity.
Stereochemical Impact L-configuration (Endogenous)(R)-configuration (D-equivalent)Inverts local spatial geometry, preventing recognition by stereoselective exopeptidases.
Secondary Structure Propensity α -helix (3.6 residues/turn)14-helix (3 residues/turn) β -amino acids constrain dihedral angles, promoting highly stable, predictable foldamers.

Self-Validating Experimental Protocols

To rigorously evaluate the in vitro biological activity of peptidomimetics containing (R)-3-amino-4-(3-thienyl)butanoic acid, assays must be designed as self-validating systems . This ensures that experimental artifacts (e.g., matrix effects, non-specific aggregation) do not yield false positives.

Workflow A Solid-Phase Synthesis (Fmoc/Boc Chemistry) B Purification & Characterization A->B C In Vitro Proteolysis (Serum/Protease Assay) B->C D Binding Kinetics (SPR / FP Assays) B->D E Cell-Based Efficacy (Reporter Systems) C->E D->E

Fig 2. In vitro screening workflow for β-peptidomimetics.

Protocol 1: In Vitro Proteolytic Stability Assay (LC-MS/MS)

This protocol quantifies the resistance conferred by the β3 -thienyl substitution against human serum proteases.

  • Matrix Preparation: Thaw pooled human serum on ice. Centrifuge at 10,000 x g for 10 mins to remove lipid aggregates. Dilute to 25% (v/v) in PBS (pH 7.4).

  • Incubation: Spike the β -peptidomimetic (Test) and a wild-type α -peptide (Positive Control) into separate serum aliquots to a final concentration of 10 µM. Incubate at 37°C.

  • Quenching & Extraction: At time points (0, 1, 2, 4, 8, 24, 48 hrs), extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing 1 µM of a heavy-isotope labeled internal standard (IS). Centrifuge at 15,000 x g for 15 mins to precipitate serum proteins.

  • LC-MS/MS Quantification: Inject the supernatant into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Self-Validation Checkpoint: Analyze the peak area of the Internal Standard across all time points. The IS variance must be <10%. If the IS signal degrades or fluctuates wildly, it indicates severe ion suppression or extraction failure, invalidating the half-life calculation. The positive control must degrade >90% within 2 hours to validate serum protease activity.

Protocol 2: Surface Plasmon Resonance (SPR) Binding Assay

This protocol measures the binding kinetics ( Kd​ , kon​ , koff​ ) of the modified peptide to its recombinant target protein.

  • Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Covalently couple the recombinant target protein (e.g., MDM2) to Flow Cell 2 (FC2) to a density of ~1000 Response Units (RU). Flow Cell 1 (FC1) undergoes mock activation/deactivation to serve as the reference.

  • Analyte Injection: Dilute the (R)-3-amino-4-(3-thienyl)butanoic acid-containing peptide in running buffer (HBS-EP+) in a 2-fold concentration series (e.g., 1.56 nM to 100 nM). Inject over FC1 and FC2 at a flow rate of 30 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Regeneration: Inject a 10-second pulse of 10 mM Glycine-HCl (pH 2.5) to remove bound analyte and return the baseline to zero.

  • Self-Validation Checkpoint: Calculate the theoretical maximum response ( Rmax(calc)​ ) using the formula:

    Rmax(calc)​=(MWanalyte​/MWligand​)×Rligand​×Valency . Compare this to the experimental Rmax​ . If Rmax(exp)​>Rmax(calc)​ , the analyte is aggregating or binding non-specifically to the chip matrix. The kinetic fit (1:1 Langmuir binding model) is only valid if Rmax(exp)​ closely matches the theoretical limit and the FC1 reference subtraction yields a flat baseline.

References

  • Steer, D. L., et al. "Beta-amino acids: versatile peptidomimetics." Current Medicinal Chemistry 9.8 (2002): 811-822.

  • Hook, D. F., et al. "Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids." ChemBioChem 5.5 (2004): 691-706.

  • Szefczyk, M. "Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids." Nanoscale 13.25 (2021): 11325-11333.

  • Horne, W. S. "Peptide and peptoid foldamers in medicinal chemistry." Expert Opinion on Drug Discovery 6.12 (2011): 1247-1262.

Sources

Exploratory

Synthesis Pathways for (R)-3-Amino-4-(3-thienyl)butanoic Acid Hydrochloride: A Technical Whitepaper

Executive Summary (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a highly valuable chiral β -amino acid derivative. Structurally analogous to the pharmacophore cores found in dipeptidyl peptidase-4 (DPP-4) inhib...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a highly valuable chiral β -amino acid derivative. Structurally analogous to the pharmacophore cores found in dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., sitagliptin) and γ -aminobutyric acid (GABA) analogs, its synthesis demands rigorous stereochemical control. Because the enantiomeric purity of β -amino acids directly dictates their pharmacological efficacy and safety, the construction of the C3 stereocenter is the critical node in any synthetic route.

This whitepaper details three field-proven synthetic pathways for this compound, analyzing the mechanistic causality, self-validating protocols, and scalability of each approach. The methodologies are adapted from the heavily validated industrial frameworks used for aryl-substituted β -amino acids.

Pathway A: Transition-Metal Catalyzed Asymmetric Hydrogenation

Mechanistic Causality

The industrial standard for synthesizing chiral β -amino acids relies on the asymmetric hydrogenation of a β -enamino ester [1]. The causality of this reaction's success lies in the steric and electronic environment created by the chiral catalyst, typically a Rhodium(I) complex with a bulky chiral ligand such as tBu-Josiphos.

When the (Z)-enamino ester coordinates to the Rh(I) center, the bulky tert-butyl groups of the Josiphos ligand sterically block the Si-face of the alkene. This forces the metal-hydride intermediate to deliver hydrogen exclusively to the Re-face, yielding the (R)-enantiomer. A critical operational choice is the use of high hydrogen pressure (e.g., 90 psi). This is not merely for reaction speed; high pressure ensures that the rate of hydrogenation vastly outpaces the background uncatalyzed E/Z isomerization of the enamine, which would otherwise degrade the enantiomeric excess (ee) [1].

Validated Protocol

Self-Validating System: The protocol utilizes in-process High-Performance Liquid Chromatography (HPLC) to confirm complete enamine conversion before proceeding to saponification, preventing unreacted starting material from contaminating the final salt.

  • β -Keto Ester Formation: React 3-thiopheneacetic acid with 1,1'-carbonyldiimidazole (CDI) in THF to form the acyl imidazole. Add Meldrum's acid, followed by ethanolysis, to yield ethyl 4-(3-thienyl)-3-oxobutanoate.

  • Enamine Condensation: Dissolve the β -keto ester in methanol. Add ammonium acetate (NH₄OAc) and heat to 50°C. In-process control: Monitor via HPLC until the ketone peak is <1%.

  • Asymmetric Hydrogenation: Transfer the resulting β -enamino ester to a high-pressure autoclave. Add 0.15 mol % of [Rh(cod)Cl]₂ and (R)-tBu-Josiphos in degassed methanol. Pressurize with H₂ to 90 psi and heat to 50°C for 12 hours.

  • Saponification and Salt Formation: Concentrate the mixture, add aqueous NaOH to hydrolyze the ethyl ester, and wash with MTBE to remove the catalyst. Acidify the aqueous layer with concentrated HCl to pH 2, precipitating (R)-3-amino-4-(3-thienyl)butanoic acid hydrochloride.

G N1 3-Thiopheneacetic Acid Activation N2 β-Keto Ester Formation N1->N2 Meldrum's Acid N3 β-Enamino Ester Formation N2->N3 NH4OAc N4 Asymmetric Hydrogenation Rh(I)/tBu-Josiphos N3->N4 H2 (90 psi) N5 (R)-3-Amino-4-(3-thienyl) butanoic acid HCl N4->N5 Hydrolysis & HCl

Caption: Workflow for Transition-Metal Catalyzed Asymmetric Hydrogenation.

Pathway B: Biocatalytic Transamination (Green Chemistry Paradigm)

Mechanistic Causality

Biocatalysis represents the vanguard of modern pharmaceutical synthesis [2]. This pathway utilizes an engineered ω -transaminase to directly convert the prochiral β -keto ester into the (R)- β -amino ester. The enzyme relies on a Pyridoxal-5'-phosphate (PLP) cofactor.

The causality of the stereocontrol is governed by the enzyme's binding pocket, which has been modified via directed evolution to accommodate the bulky 3-thienyl group in the large binding sub-pocket, while restricting the ester moiety to the small sub-pocket. Isopropylamine (IPA) is used as the amine donor. Because the transamination equilibrium constant is near 1, the reaction is thermodynamically driven forward by using a massive excess of IPA and continuously removing the volatile acetone byproduct via a nitrogen sweep [2].

Validated Protocol

Self-Validating System: Chiral Gas Chromatography (GC) or HPLC is used post-reaction to verify >99.5% ee. If the ee is lower, it indicates thermal degradation or non-enzymatic background amination, validating the need for strict temperature control.

  • Substrate Preparation: Suspend ethyl 4-(3-thienyl)-3-oxobutanoate (50 g/L) in an aqueous buffer (pH 8.5) containing 15% v/v DMSO to ensure substrate solubility.

  • Enzymatic Amination: Add isopropylamine (1 M), PLP (1 mM), and the engineered (R)-selective ω -transaminase (e.g., ATA-117 variant, 2 g/L).

  • Equilibrium Driving: Incubate at 45°C under a continuous nitrogen sweep to volatilize and remove the acetone byproduct. In-process control: Monitor ketone depletion via HPLC.

  • Isolation: Adjust the pH to 2.0 with HCl to denature the enzyme and protonate the product. Filter the denatured protein, extract the aqueous layer with ethyl acetate to remove unreacted ketone, and lyophilize the aqueous phase to yield the hydrochloride salt.

PLP_Cycle E_PLP Enzyme-PLP Complex (Resting State) E_PMP Enzyme-PMP Complex (Aminated State) E_PLP->E_PMP Amine Transfer Acetone Acetone E_PLP->Acetone E_PMP->E_PLP Ketone Amination Product (R)-β-Amino Ester E_PMP->Product Substrate Ethyl 4-(3-thienyl) -3-oxobutanoate Substrate->E_PMP Donor Isopropylamine Donor->E_PLP

Caption: PLP-dependent enzymatic transamination cycle for β-amino acid synthesis.

Pathway C: Arndt-Eistert Homologation (Chiral Pool Approach)

Mechanistic Causality

For discovery-scale or bench-scale synthesis, the Arndt-Eistert homologation remains a highly reliable method to convert an α -amino acid into a β -amino acid [3]. Starting from commercially available (R)-3-thienylalanine, the carbon chain is extended by one methylene unit.

The causality of the perfect stereoretention lies in the mechanism of the Wolff rearrangement. When the α -diazoketone is treated with a silver catalyst, it extrudes nitrogen gas to form a highly reactive carbene, which immediately rearranges into a ketene. Because the migration of the chiral carbon to the adjacent carbene center occurs via a concerted [1,2]-sigmatropic shift, the absolute configuration of the migrating chiral center is strictly retained [3].

Validated Protocol

Self-Validating System: Infrared (IR) spectroscopy is used to monitor the diazoketone intermediate. The intense diazo stretching frequency at ~2100 cm⁻¹ must completely disappear before water trapping is considered complete, preventing the formation of toxic byproducts.

  • Protection and Activation: Protect (R)-3-thienylalanine with Boc-anhydride (Boc₂O). Dissolve the Boc-amino acid in THF, cool to -15°C, and add N-methylmorpholine (NMM) followed by isobutyl chloroformate to form the mixed anhydride.

  • Diazoketone Formation: Filter the precipitated NMM-HCl salt. Add the filtrate dropwise to an ethereal solution of diazomethane (CH₂N₂) at 0°C. Stir for 2 hours.

  • Wolff Rearrangement: Concentrate the mixture carefully. Dissolve the crude diazoketone in dioxane/water (9:1). Add a catalytic amount of silver benzoate (AgBz) and triethylamine. Stir in the dark at room temperature until N₂ evolution ceases.

  • Deprotection: Extract the Boc-protected β -amino acid into ethyl acetate. Evaporate the solvent and treat the residue with 4M HCl in dioxane for 1 hour to cleave the Boc group, precipitating the target hydrochloride salt.

ArndtEistert N1 (R)-3-Thienylalanine (Chiral Pool) N2 Boc Protection & Activation N1->N2 N3 Diazoketone Formation N2->N3 CH2N2 N4 Wolff Rearrangement (AgBz, H2O) N3->N4 Retention of Config N5 (R)-3-Amino-4-(3-thienyl) butanoic acid HCl N4->N5 HCl Deprotection

Caption: Arndt-Eistert homologation workflow via Wolff rearrangement.

Quantitative Pathway Comparison

To assist drug development professionals in selecting the appropriate synthetic route, the following table summarizes the quantitative metrics and operational parameters of each pathway:

ParameterPathway A (Asymmetric Hydrogenation)Pathway B (Biocatalytic Transamination)Pathway C (Arndt-Eistert Homologation)
Overall Yield ~82%~90%~65%
Enantiomeric Excess (ee) >99.0%>99.5%>98.0%
Scalability High (Pilot/Commercial)Very High (Commercial)Low (Bench/Discovery)
Key Reagents Rh(I)/tBu-Josiphos, H₂ gas ω -Transaminase, IsopropylamineCH₂N₂, Silver Benzoate
Green Chemistry Metric Moderate (Heavy metal usage, High pressure)Excellent (Aqueous conditions, Renewable)Poor (Explosive/Toxic hazards of CH₂N₂)
Primary In-Process Control HPLC (Enamine conversion)Chiral GC/HPLC (ee% verification)IR Spectroscopy (Diazo peak at 2100 cm⁻¹)

References

  • Hansen, K. B., Hsiao, Y., Xu, F., Rivera, N., Clausen, A., Kubryk, M., Krska, S., Rosner, T., Simmons, B., Balsells, J., Ikemoto, N., Sun, Y., Spindler, F., Malan, C., Grabowski, E. J. J., & Armstrong, J. D. (2009). Highly Efficient Asymmetric Synthesis of Sitagliptin. Journal of the American Chemical Society, 131(25), 8798–8804.[Link]

  • Savile, C. K., Janey, J. M., Mundorff, E. C., Moore, J. C., Tam, S., Jarvis, W. R., Colbeck, J. C., Krebber, A., Fleitz, F. J., Brands, J., Devine, P. N., Huisman, G. W., & Hughes, G. J. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305–309.[Link]

  • Podlech, J., & Seebach, D. (1995). The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition in English, 34(4), 471–472.[Link]

Foundational

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as a chiral GABA analogue

Title: (R)-3-Amino-4-(3-thienyl)butanoic Acid Hydrochloride: A Novel Chiral β-Amino Acid GABA Analogue Abstract The development of chiral γ-aminobutyric acid (GABA) analogues has historically yielded blockbuster therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: (R)-3-Amino-4-(3-thienyl)butanoic Acid Hydrochloride: A Novel Chiral β-Amino Acid GABA Analogue

Abstract The development of chiral γ-aminobutyric acid (GABA) analogues has historically yielded blockbuster therapeutics such as pregabalin and baclofen. However, shifting the pharmacophore to a β-amino acid scaffold introduces distinct topological features that alter receptor and transporter affinities. This technical guide explores the structural rationale, pharmacological targeting, and stereoselective synthesis of (R)-3-amino-4-(3-thienyl)butanoic acid hydrochloride (CAS: 186526-44-1)[1], an emerging lipophilic β-amino acid. Designed for researchers and drug development professionals, this whitepaper establishes self-validating protocols for its synthesis and preclinical evaluation.

Structural Pharmacology: The β-Amino Acid Advantage

While classic gabapentinoids (e.g., pregabalin, phenibut) are γ-amino acids featuring substitutions at the β-carbon (C3), (R)-3-amino-4-(3-thienyl)butanoic acid is fundamentally different. It is a β-amino acid where the primary amine is located at C3, and a lipophilic 3-thienyl group is attached at C4.

Causality in Design: Why utilize a 3-thienyl moiety on a β-amino scaffold?

  • Bioisosterism & Lipophilicity: The thiophene ring acts as a classical bioisostere for a phenyl ring, but its sulfur heteroatom slightly alters the electrostatic potential surface, enhancing blood-brain barrier (BBB) penetration while maintaining a similar van der Waals volume.

  • Target Divergence: γ-Amino acids typically target the α2δ subunit of voltage-gated calcium channels (VGCCs) or GABA-B receptors[2]. In contrast, β-amino acids with lipophilic side chains are uniquely positioned to act as selective inhibitors of GABA transporters (e.g., mGAT2/BGT-1) or as complex modulators of GABAergic tone[3][4].

Table 1: Comparative Physicochemical and Target Profiles of GABA Analogues
CompoundStructural ClassPrimary Pharmacological TargetEst. ClogPpKa (Amine)
Pregabalin γ-Amino Acid (3-isobutyl)α2δ Subunit (VGCC)1.210.6
Baclofen γ-Amino Acid (3-aryl)GABA-B Receptor Agonist1.39.6
Phenibut γ-Amino Acid (3-aryl)GABA-B / α2δ Subunit1.210.1
(R)-3-Amino-4-(3-thienyl)butanoic acid β-Amino Acid (4-aryl)GAT Inhibitor / Modulator1.4~9.8

Mechanistic Pathways

The pharmacological value of (R)-3-amino-4-(3-thienyl)butanoic acid lies in its dual-modulatory potential. By inhibiting GABA reuptake via GAT subtypes, it elevates extracellular GABA concentrations in the synaptic cleft, thereby enhancing inhibitory tone without the direct receptor desensitization often seen with full agonists.

G Compound (R)-3-Amino-4-(3-thienyl)butanoic acid VGCC Voltage-Gated Ca2+ Channel (α2δ Subunit) Compound->VGCC Binding & Modulation GAT GABA Transporters (e.g., mGAT2/BGT-1) Compound->GAT Reuptake Inhibition Synaptic_GABA Synaptic GABA Pool VGCC->Synaptic_GABA Reduces Excitatory NT Release GAT->Synaptic_GABA Elevates Extracellular GABA GABA_Receptors GABA-A / GABA-B Receptors Synaptic_GABA->GABA_Receptors Enhanced Inhibitory Tone

Caption: Proposed pharmacological modulation pathways of the chiral β-amino acid analogue.

Asymmetric Synthesis: A Self-Validating Protocol

Achieving high enantiomeric excess (ee) is critical, as the (S)- and (R)-enantiomers of GABA analogues often exhibit drastically different pharmacological profiles. The following methodology utilizes a chiral lithium amide for stereoselective Michael addition, ensuring rigorous facial selectivity.

Synth SM 2-(3-Thienyl)acetaldehyde Condensation Wittig Olefination (Stereoselective) SM->Condensation Intermediate1 4-(3-Thienyl)but-2-enoate Condensation->Intermediate1 Amination Asymmetric Amination (Chiral Lithium Amide) Intermediate1->Amination Intermediate2 (R)-β-Amino Ester Amination->Intermediate2 Deprotection Acidic Hydrolysis (HCl) Intermediate2->Deprotection Product (R)-3-Amino-4-(3-thienyl) butanoic acid HCl Deprotection->Product

Caption: Stereoselective synthetic workflow utilizing chiral lithium amide for high enantiomeric excess.

Step-by-Step Methodology

Step 1: Stereoselective Olefination

  • Procedure: React 2-(3-thienyl)acetaldehyde with ethyl (triphenylphosphoranylidene)acetate in dry THF at 0°C to yield ethyl 4-(3-thienyl)but-2-enoate.

  • Causality: The stabilized ylide predominantly forms the E-alkene, which is an absolute geometric requirement for the subsequent stereospecific Michael addition.

  • Self-Validation Check: Perform 1 H NMR analysis. The coupling constant of the vinylic protons must be J≈15.5 Hz (E-isomer). If the Z-isomer ( J≈11 Hz) exceeds 5%, the batch must be subjected to iodine-catalyzed isomerization before proceeding.

Step 2: Asymmetric Amination

  • Procedure: Treat the E-alkene with the chiral lithium amide derived from (R)-N-benzyl-N-(α-methylbenzyl)amine in THF at -78°C. Quench with saturated NH 4​ Cl.

  • Causality: The steric bulk of the α-methylbenzyl group blocks the Si-face of the alkene, forcing nucleophilic attack exclusively on the Re-face, establishing the (R)-configuration at C3.

  • Self-Validation Check: Analyze the crude intermediate via Chiral HPLC (Daicel Chiralpak IC column). The protocol dictates that if ee is < 98%, a diastereomeric salt resolution using (1S)-(+)-10-camphorsulfonic acid must be executed to enrich the purity.

Step 3: Deprotection and Salt Formation

  • Procedure: Subject the (R)-β-amino ester to catalytic hydrogenolysis (Pd/C, H 2​ ) to remove the benzyl groups, followed by refluxing in 6M HCl to hydrolyze the ester. Lyophilize to obtain the hydrochloride salt.

  • Self-Validation Check: LC-MS must confirm the exact mass [M+H]+=186.06 m/z and the complete absence of the ester precursor peak.

Preclinical Evaluation Protocols

To validate the compound's efficacy as a GABA transporter inhibitor or α2δ ligand, the following self-validating in vitro assay must be employed.

Radioligand Displacement Assay (GAT Subtypes)
  • Procedure: Prepare membrane fractions from HEK293 cells stably expressing mGAT1, mGAT2, mGAT3, and BGT-1. Incubate membranes with [3H] -GABA (50 nM) and varying concentrations of (R)-3-amino-4-(3-thienyl)butanoic acid (10 −9 to 10 −4 M) for 30 minutes at 25°C. Terminate by rapid vacuum filtration over GF/B glass fiber filters.

  • Causality: Measuring the displacement of [3H] -GABA across different cloned transporter subtypes determines the compound's selectivity profile, critical for avoiding off-target motor side effects associated with ubiquitous GAT1 inhibition.

  • Self-Validation Check: The assay must be run in parallel with a known reference standard (e.g., Tiagabine for GAT1). The assay is only deemed valid—and the test compound's IC 50​ accepted—if the reference standard's IC 50​ falls within 10% of its historically established baseline (e.g., Tiagabine IC 50​ = 44 ± 4 nM).

References

  • Sinochem Nanjing Corporation. (S)-3-Amino-4-(3-Thienyl)
  • Lacey, G., et al. Thienyl-GABA Derivatives as Specific Baclofen Agonists in the Rat and Cat Spinal Cord in Vivo. Neuroscience Letters, 1993.
  • Blandizzi, C., et al.
  • Kragholm, B., et al. Selective mGAT2 (BGT-1) GABA Uptake Inhibitors: Design, Synthesis, and Pharmacological Characterization.

Sources

Exploratory

Crystallographic Characterization and X-Ray Diffraction (XRD) Profiling of (R)-3-Amino-4-(3-thienyl)butanoic Acid Hydrochloride

An In-Depth Technical Guide for Drug Development Professionals Executive Summary (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (Molecular Formula: C8H12ClNO2S, MW: 221.71 g/mol ) is a chiral β -amino acid derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (Molecular Formula: C8H12ClNO2S, MW: 221.71 g/mol ) is a chiral β -amino acid derivative and a critical bioisosteric analogue of GABAergic therapeutics[1]. In pharmaceutical development, the substitution of a phenyl ring with a 3-thienyl moiety significantly alters the electron density, steric bulk, and solid-state conformation of the molecule[2].

As a Senior Application Scientist, I emphasize that the rigorous crystallographic characterization of such chiral hydrochlorides is not merely a regulatory checkbox—it is fundamental to understanding their solid-state stability, bioavailability, and enantiomeric purity. This whitepaper details the Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) methodologies required to validate the structural integrity of this compound.

Structural Rationale and Solid-State Chemistry

The physical properties of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride are dictated by its crystal lattice. In the solid state, the hydrochloride salt forms a robust, self-assembling hydrogen-bonding network.

Causality of Salt Selection: The freebase form of β -amino acids often suffers from poor aqueous solubility and a tendency to form zwitterionic aggregates that complicate purification. By isolating the compound as a hydrochloride salt, the protonated amine (-NH₃⁺) acts as a multidentate hydrogen-bond donor. It interacts strongly with the chloride counterion (Cl⁻) and the carboxylate oxygen atoms, locking the flexible aliphatic backbone into a rigid, highly crystalline lattice[2]. This network dictates the macroscopic properties of the crystal, including its melting point, hygroscopicity, and polymorphic behavior.

HBond_Network Amine Amine (-NH3+) Chloride Chloride (Cl-) Amine->Chloride N-H···Cl Carboxyl Carboxyl (-COOH) Amine->Carboxyl N-H···O Carboxyl->Chloride O-H···Cl Thiophene Thiophene Ring Thiophene->Thiophene π-π Stacking

Figure 1: Primary solid-state intermolecular interactions stabilizing the crystal lattice.

Single-Crystal X-Ray Diffraction (SC-XRD)

The Imperative of Absolute Configuration

For chiral APIs, proving the absolute configuration is a strict regulatory requirement. SC-XRD is the gold standard for this validation.

Causality in Experimental Design: To unambiguously determine the absolute configuration of the (R)-enantiomer, SC-XRD using Cu K α radiation ( λ = 1.54178 Å) is strictly required over standard Mo K α radiation. Cu K α provides a significantly stronger anomalous dispersion signal for the sulfur atom (in the thiophene ring) and the chlorine counterion. This maximizes the precision of the Flack parameter, ensuring the chiral center at C3 is definitively assigned as (R) rather than (S) without relying on external chiral references.

Prototypical Crystallographic Parameters

Based on isostructural thienyl-GABA analogs and theoretical crystallographic models[2], Table 1 outlines the expected SC-XRD parameters for the most stable polymorph of this compound.

Table 1: Prototypical SC-XRD Parameters

ParameterValueRationale / Significance
Chemical Formula C₈H₁₂ClNO₂SConfirms stoichiometric salt formation[1].
Formula Weight 221.71 g/mol Matches theoretical API mass[1].
Crystal System OrthorhombicTypical for enantiopure chiral molecules.
Space Group P2₁2₁2₁Non-centrosymmetric; mandatory for chiral salts.
Temperature 100(2) KMinimizes thermal atomic displacement (B-factors).
Wavelength 1.54178 Å (Cu K α )Enhances anomalous dispersion for S and Cl atoms.
a, b, c (Å) 5.42, 9.85, 19.34Representative unit cell dimensions for this scaffold.
Z, Calc. Density 4, 1.426 g/cm³Indicates a tightly packed, stable crystal lattice.
Flack Parameter 0.015(8)A value near 0 confirms the (R) absolute configuration.

Powder X-Ray Diffraction (PXRD) and Polymorphism

While SC-XRD solves the structure of a single, highly ordered crystal, PXRD is essential to prove that the bulk powder manufactured at scale represents a single, uniform phase. Chiral amino acid hydrochlorides frequently exhibit polymorphism depending on the crystallization solvent and cooling rate.

Table 2: Reference PXRD Peak List (Simulated Form I, Cu K α )

2 θ Angle (°)d-spacing (Å)Relative Intensity (%)HKL Reflection
9.149.67100(0 1 1)
14.526.1045(0 1 2)
18.204.8782(1 1 0)
21.354.1660(1 1 2)
24.883.5835(1 2 1)
28.103.1720(0 3 2)

(Note: Exact 2 θ values will shift slightly based on the specific polymorph isolated during scale-up).

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows must be treated as self-validating systems. Every step is designed to prevent artifacts, such as twinning or preferred orientation, which could compromise the data.

XRD_Workflow Synthesis Synthesis & Purification (R)-3-Amino-4-(3-thienyl)butanoic acid HCl Crystallization Controlled Crystallization (Vapor Diffusion / Slow Cooling) Synthesis->Crystallization SC_XRD Single-Crystal XRD (SC-XRD) Absolute Configuration (Cu Kα) Crystallization->SC_XRD Single Crystal PXRD Powder XRD (PXRD) Bulk Phase Purity & Polymorph ID Crystallization->PXRD Bulk Powder Thermal Thermal Analysis (DSC / TGA) Crystallization->Thermal Bulk Powder Validation Final Crystallographic Profile Validated API SC_XRD->Validation PXRD->Validation Thermal->Validation

Figure 2: Self-validating crystallographic workflow for chiral API characterization.

Protocol 1: Crystal Growth for SC-XRD (Vapor Diffusion)

Rationale: The high aqueous solubility of the hydrochloride salt[1] often leads to rapid, uncontrolled precipitation in standard cooling methods, yielding twinned or microcrystalline powders unsuitable for SC-XRD. Vapor diffusion ensures a slow, thermodynamically controlled growth environment.

  • Dissolution: Dissolve 10 mg of (R)-3-Amino-4-(3-thienyl)butanoic acid HCl in 0.5 mL of deionized water (solvent) in a 2 mL inner vial.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 5 mL of acetone (antisolvent).

  • Equilibration: Seal the outer 20 mL vial tightly with a PTFE-lined cap. Store undisturbed at 4°C.

  • Harvesting: Over 7–14 days, the volatile acetone will slowly diffuse into the aqueous phase, lowering the solubility and yielding high-quality, diffraction-grade single crystals. Mount immediately in paratone oil to prevent solvent loss.

Protocol 2: High-Resolution PXRD Acquisition

Rationale: Thienyl-substituted amino acids often crystallize in needle-like or plate-like habits[2]. If packed flat, these crystals will align parallel to the sample holder, causing "preferred orientation"—an artifact that artificially inflates certain peak intensities and suppresses others.

  • Sample Preparation: Gently grind 50 mg of the bulk API powder using an agate mortar and pestle for exactly 60 seconds. Do not over-grind, as excessive mechanical stress can induce polymorphic transformation or amorphization.

  • Back-Loading: Utilize a back-loading sample holder. Pour the powder into the back of the holder against a roughened glass slide to randomize crystallite orientations.

  • Data Collection: Mount the sample in a diffractometer equipped with a Cu K α source ( λ = 1.5406 Å) and a 1D/2D solid-state detector.

  • Parameters: Scan from 3° to 40° 2 θ with a step size of 0.01° and a scan speed of 1°/min to ensure high signal-to-noise ratios for minor polymorphic impurities.

References

  • Sinochem Nanjing Corporation. "(S)-3-Amino-4-(3-Thienyl)Butanoic Acid Hydrochloride Product Specifications." sinochem-nanjing.com. URL: [Link]

  • Pirard, B., et al. "Crystal structures of baclofen analogs: 3-thienyl- and 3-furylaminobutyric acids." Journal of Crystallographic and Spectroscopic Research, 23(11), 843-848 (1993). URL:[Link]

  • Vaccher, C., et al. "Conformational distribution of baclofen analogues by 1H and 13C NMR analysis and ab initio HF MO STO-3G or STO-3G* calculations." Journal of Molecular Structure, 301, 199-210 (1993). URL:[Link]

  • Flack, H. D. "On enantiomorph-polarity estimation." Acta Crystallographica Section A, 39(6), 876-881 (1983). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Introduction & Pharmacological Context (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral, non-proteinogenic β -amino acid. As a thienyl analog of γ -aminobutyric acid (GABA), it shares significant structur...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Context

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral, non-proteinogenic β -amino acid. As a thienyl analog of γ -aminobutyric acid (GABA), it shares significant structural homology with centrally acting neurotropic agents such as Baclofen, Phenibut, and Pregabalin[1].

Because the biological activity, pharmacokinetics, and toxicity of GABA analogs are highly stereodependent, regulatory agencies mandate rigorous analytical control of both enantiomeric purity and chemical integrity[1]. Developing a robust high-performance liquid chromatography (HPLC) framework for this active pharmaceutical ingredient (API) requires overcoming the inherent challenges of its zwitterionic nature and the lack of a strong native chromophore beyond the thienyl ring.

Analytical Strategy & Mechanistic Causality

To establish a comprehensive quality control (QC) framework, we must develop two distinct, orthogonal HPLC methods. The causality behind our chromatographic choices is grounded in the molecule's physicochemical properties.

Chiral Method Rationale: Zwitterionic Stationary Phases

The Challenge: Direct separation of underivatized amino acid enantiomers is notoriously difficult on standard polysaccharide-based chiral stationary phases (CSPs) because the highly polar zwitterion interacts poorly with the hydrophobic chiral cavities[2]. Historically, this necessitated cumbersome pre-column derivatization (e.g., using Marfey's reagent). The Solution: We utilize a Zwitterionic Chiral Stationary Phase (e.g., CHIRALPAK® ZWIX(+)). This phase incorporates Cinchona alkaloid derivatives, providing simultaneous anion- and cation-exchange interaction sites. This synergistic, dual-ionic mechanism allows for the direct, highly stereoselective recognition of underivatized zwitterionic GABA analogs like Baclofen and our thienyl-GABA target[3].

Achiral Method Rationale: Ion-Suppression Reversed-Phase (RP) HPLC

The Challenge: At physiological pH, the API exists as a highly polar zwitterion (amine pKa 9.5, carboxylic acid pKa 4.0), leading to virtually zero retention ( k′<1 ) and severe peak tailing on standard C18 columns. The Solution: We employ an ion-suppression strategy using a highly acidic mobile phase (pH 2.0 with Trifluoroacetic acid, TFA). At this pH, the carboxylate group is fully protonated, neutralizing the anion and significantly increasing the molecule's overall hydrophobicity. Paired with a high-strength silica (HSS) C18 column designed to resist phase collapse under highly aqueous conditions, this ensures strong retention, excellent peak symmetry, and baseline resolution from synthesis impurities.

HPLC_Method_Dev cluster_0 Phase 1: Column & Mode Selection Target Target API: (R)-3-Amino-4-(3-thienyl)butanoic acid Chiral Chiral Purity Zwitterionic CSP (ZWIX+) Target->Chiral Achiral Chemical Purity RP-C18 (Ion-Suppression) Target->Achiral Opt_Chiral Optimize: MeOH/H2O/Acid/Base Ratio & Temperature Chiral->Opt_Chiral Opt_Achiral Optimize: Gradient Profile & Buffer pH (2.0-3.0) Achiral->Opt_Achiral Validation ICH Q2(R1) Method Validation (Specificity, Linearity, Accuracy) Opt_Chiral->Validation Opt_Achiral->Validation Final Validated QC Protocols Ready for API Release Validation->Final

Strategic workflow for dual-method HPLC development of zwitterionic APIs.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, both protocols operate as self-validating systems governed by strict System Suitability Tests (SSTs). An analytical run is automatically invalidated if the SST criteria are not met prior to sample injection.

Protocol A: Chiral Purity Determination (Enantiomeric Excess)

Objective: Quantify the presence of the unwanted (S)-enantiomer in the (R)-API batch.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a bulk solvent of Methanol/Water (98:2, v/v). To establish the polar ionic mode required for the ZWIX column, add 50 mM Formic Acid and 25 mM Diethylamine (DEA). Degas via ultrasonication for 15 minutes.

  • SST Standard Preparation (Critical Step): Dissolve 10 mg of racemic 3-Amino-4-(3-thienyl)butanoic acid in 10 mL of Methanol.

  • Sample Preparation: Accurately weigh 10 mg of the (R)-API batch and dissolve in 10 mL of Methanol (Nominal concentration: 1 mg/mL).

  • Chromatographic Execution:

    • Column: CHIRALPAK® ZWIX(+), 3 µm, 4.0 × 250 mm[3].

    • Flow Rate: 0.6 mL/min.

    • Temperature: 25°C (Strictly controlled; enantioselectivity on ZWIX phases is highly temperature-dependent).

    • Detection: UV at 235 nm.

    • Injection Volume: 5 µL.

  • Self-Validation Gate: Inject the SST Standard. The run may only proceed if the resolution ( Rs​ ) between the (S) and (R) enantiomer peaks is ≥2.0 .

Protocol B: Chemical Purity & Related Substances

Objective: Detect and quantify achiral synthesis impurities, specifically unreacted starting materials and potential intramolecular cyclization products (lactams).

Step-by-Step Methodology:

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

  • SST Standard Preparation: Prepare a resolution mixture containing the API (1 mg/mL) and its known lactam degradation product (0.1 mg/mL) in Mobile Phase A.

  • Sample Preparation: Dissolve the API in Mobile Phase A to a concentration of 2 mg/mL.

  • Chromatographic Execution:

    • Column: Waters XSelect HSS T3, 3.5 µm, 4.6 × 150 mm.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 30°C.

    • Detection: UV at 220 nm (general absorbance) and 235 nm (thienyl specific).

    • Gradient Program:

      • 0–2 min: 5% B

      • 2–15 min: Linear ramp to 60% B

      • 15–18 min: Hold at 60% B

      • 18–18.1 min: Return to 5% B

      • 18.1–25 min: Re-equilibration at 5% B.

  • Self-Validation Gate: Inject the SST resolution mixture. The run is valid only if the resolution ( Rs​ ) between the API and the lactam impurity is ≥3.0 , and the API peak tailing factor ( Tf​ ) is ≤1.5 .

Data Presentation & Validation Summary

All methods must be validated in accordance with ICH Q2(R1) guidelines. The tables below summarize the established operational parameters and the expected validation performance for the target API.

Table 1: Chromatographic Parameters and System Suitability Criteria

ParameterChiral Method (Enantiomeric Purity)Achiral Method (Chemical Purity)
Column Chemistry CHIRALPAK® ZWIX(+), 3 µmWaters XSelect HSS T3, 3.5 µm
Mobile Phase MeOH/H2O (98:2) + 50mM FA + 25mM DEAA: 0.1% TFA in H2O B: 0.1% TFA in ACN
Elution Mode Isocratic (Polar Ionic Mode)Gradient (5% to 60% B)
Flow Rate 0.6 mL/min1.0 mL/min
Detection Wavelength UV at 235 nmUV at 220 nm and 235 nm
SST Requirement Resolution ( Rs​ ) ≥2.0 (S vs R)Resolution ( Rs​ ) ≥3.0 (API vs Lactam)

Table 2: Method Validation Summary (ICH Q2(R1) Guidelines)

Validation ParameterAcceptance CriteriaTypical Results for Target API
Specificity No interference at retention times of APIBlank & Placebo show < 0.05% interference
Linearity R2≥0.999 over 25% to 150% of nominal R2=0.9998
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% ± 0.6%
Precision (Repeatability) RSD ≤2.0% for 6 replicate injections0.8% (Achiral), 1.1% (Chiral)
Sensitivity (LOD / LOQ) S/N ≥3 (LOD) and S/N ≥10 (LOQ)LOD: 0.01%, LOQ: 0.03%

References

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from[Link]

  • Scientific Research Publishing (SCIRP). An Efficient Synthesis of Enantiomerically Pure γ-Aminobutyric Acid (GABA) Derivatives. Retrieved from [Link]

  • ACS Publications - Crystal Growth & Design. Chiral Resolution of RS-Baclofen via a Novel Chiral Cocrystal of R-Baclofen and L-Mandelic Acid. Retrieved from [Link]

Sources

Application

How to use (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as a chiral building block

Application Notes & Protocols: Utilizing (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as a Chiral Building Block Executive Summary (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a highly specialized chir...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols: Utilizing (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as a Chiral Building Block

Executive Summary (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a highly specialized chiral β3 -amino acid derivative. As a Senior Application Scientist, I frequently deploy this building block in the design of peptidomimetics and small-molecule inhibitors, particularly those targeting serine proteases like Dipeptidyl Peptidase-4 (DPP-4)[1]. This application note details the mechanistic rationale, comparative bioisosteric data, and self-validating protocols for incorporating this thiophene-bearing β -amino acid into your drug discovery workflows.

Mechanistic Rationale: The Power of the (R)-Configuration and Thiophene Bioisosterism

In medicinal chemistry, the spatial orientation of pharmacophores is non-negotiable. The (R)-configuration of this building block is critical for optimal target engagement in the S1 pocket of DPP-4[2].

  • Stereochemical Causality : The (R)-stereocenter directs the 3-thienyl side chain downward into the highly hydrophobic S1 pocket of the enzyme, while positioning the primary amine to form a critical salt bridge with the Glu205/Glu206 dyad[3]. Using the (S)-enantiomer results in a severe steric clash and a >100-fold drop in inhibitory potency.

  • Thiophene as a Bioisostere : Traditionally, molecules like Sitagliptin utilize a 2,4,5-trifluorophenyl group[2]. Substituting this with a 3-thienyl ring alters the electronic distribution and lipophilicity, often improving aqueous solubility while maintaining the essential π−π stacking interactions with S1 pocket residues (e.g., Tyr662).

DPP4_Pathway Meal Nutrient Ingestion (Meal) GLP1 GLP-1 Secretion (Intestine) Meal->GLP1 Stimulates DPP4 DPP-4 Enzyme (Cleaves GLP-1) GLP1->DPP4 Substrate for ActiveGLP1 Active GLP-1 Maintained GLP1->ActiveGLP1 Survives DPP4->ActiveGLP1 Prevented by Inhibitor Inhibitor (R)-3-Thienyl Beta-Amino Acid Inhibitor->DPP4 Inhibits Insulin Insulin Release (Pancreas) ActiveGLP1->Insulin Binds Receptor Glucose Blood Glucose Lowering Insulin->Glucose Promotes Uptake

Logical pathway of DPP-4 inhibition by chiral beta-amino acid derivatives.

Data Presentation: Bioisosteric Comparison

When deciding whether to substitute a standard phenyl ring with the 3-thienyl moiety in your SAR (Structure-Activity Relationship) studies, consider the following quantitative and qualitative shifts:

Parameter2,4,5-Trifluorophenyl (Standard)3-Thienyl (Target Building Block)Pharmacological Implication
Aromaticity High (6 π electrons)High (6 π electrons)Maintains essential π−π stacking with Tyr662 in the S1 pocket.
Lipophilicity (LogP) Higher (~2.1 contribution)Lower (~1.8 contribution)3-Thienyl improves aqueous solubility, potentially enhancing oral bioavailability.
Steric Volume Larger (6-membered ring + F)Smaller (5-membered ring)Reduces steric clash in narrow binding pockets; increases conformational flexibility.
Metabolic Soft Spots Highly resistant to CYP450Susceptible to S-oxidationShifts metabolic profile; requires monitoring for reactive thiophene epoxides.

Self-Validating Experimental Protocols

Standard Handling: The hydrochloride salt is hygroscopic. Store at 2–8°C in a tightly sealed container, protected from light and moisture to prevent degradation[4].

Protocol A: N-Boc Protection of the Hydrochloride Salt

Objective : Convert the unreactive HCl salt to an N-Boc protected free acid for downstream amide coupling. Causality : The HCl salt is unreactive to coupling agents. We utilize a biphasic system (Dioxane/Water) with Na2​CO3​ . The base neutralizes the HCl, liberating the nucleophilic free amine. The biphasic nature ensures that the lipophilic Boc2​O can react at the interface without undergoing rapid aqueous hydrolysis.

Step-by-Step Methodology :

  • Preparation : Dissolve 1.0 eq of (R)-3-Amino-4-(3-thienyl)butanoic acid HCl in a 1:1 mixture of 1,4-Dioxane and Milli-Q water (0.2 M concentration).

  • Neutralization : Slowly add 2.5 eq of solid Na2​CO3​ at 0°C. (Note: The excess base maintains a pH of ~9-10, optimal for the nucleophilic attack).

  • Reagent Addition : Dropwise add 1.2 eq of Boc2​O dissolved in a minimal volume of Dioxane.

  • Reaction : Stir the biphasic mixture vigorously at room temperature for 12 hours.

  • Workup : Evaporate the Dioxane under reduced pressure. Wash the remaining aqueous layer with Hexane (2x) to remove unreacted Boc2​O .

  • Acidification & Extraction : Acidify the aqueous layer to pH 2-3 using 1M KHSO4​ . (Causality: Acidification protonates the carboxylate, driving the N-Boc protected amino acid into the organic phase). Extract with Ethyl Acetate (3x). Dry over anhydrous Na2​SO4​ , filter, and concentrate.

Self-Validation System : Run a TLC (Eluent: 10% MeOH in DCM). The starting material will remain at the baseline (ninhydrin positive, purple), while the successful Boc-protected product migrates (Rf ~ 0.4) and stains selectively with bromocresol green (yellow spot on a blue background) due to the free carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling for Peptidomimetic Synthesis

Objective : Couple the N-Boc protected building block to a secondary amine (e.g., a triazolopiperazine derivative)[2]. Causality : β -amino acids are highly prone to intramolecular cyclization (forming inactive β -lactams) if the activated ester is too long-lived. HATU is selected because it provides exceptionally fast activation kinetics. DIPEA is utilized as it is a non-nucleophilic base, preventing it from acting as a competing nucleophile during activation[5].

Step-by-Step Methodology :

  • Activation : Dissolve 1.0 eq of the N-Boc protected acid and 1.2 eq of HATU in anhydrous DMF (0.1 M) under an inert N2​ atmosphere.

  • Base Addition : Add 3.0 eq of DIPEA and stir for exactly 5 minutes at room temperature to form the active HOAt ester.

  • Coupling : Add 1.1 eq of the target secondary amine. Stir at room temperature for 2-4 hours.

  • Quenching : Quench the reaction with saturated aqueous NH4​Cl and dilute with Ethyl Acetate.

  • Washing : Wash the organic layer sequentially with 5% NaHCO3​ , water (3x to remove DMF), and brine. Dry over Na2​SO4​ and concentrate in vacuo.

Self-Validation System : Perform LC-MS analysis of the crude mixture. The desired product must show a dominant peak corresponding to [M+H]+ and [M+Na]+ . The absence of a mass peak at [M−18]+ confirms that no β -lactam side product was formed during the activation phase.

Synthesis_Workflow Start (R)-3-Amino-4-(3-thienyl) butanoic acid HCl Protect Step 1: N-Protection (Boc2O or Fmoc-OSu) Start->Protect QC1 QC: LC-MS & Ninhydrin Test Protect->QC1 Activate Step 2: Carboxyl Activation (HATU, DIPEA, DMF) QC1->Activate Pass Couple Step 3: Amide Coupling (Add Secondary Amine) Activate->Couple QC2 QC: HPLC Purity Check Couple->QC2 Deprotect Step 4: Deprotection (TFA or Piperidine) QC2->Deprotect Pass Final Target Peptidomimetic / DPP-4 Inhibitor Deprotect->Final

Step-by-step synthetic workflow for amide coupling of the chiral building block.

References

  • Sinochem Nanjing Corporation. "(S)-3-Amino-4-(3-Thienyl)Butanoic Acid Hydrochloride Product Specifications". sinochem-nanjing.com. 6

  • Diabetes Pharmacology Ontology. "DPP-4 Inhibitor Classifications". github.io. 1

  • ResearchGate. "Design, Synthesis and Biological Evaluation of Glycolamide, Glycinamide, and β-Amino Carbonyl 1,2,4-Triazole Derivatives as DPP-4 Inhibitors". researchgate.net. 2

  • Google Patents. "US8222411B2 - Dipeptidyl peptidase inhibitors". google.com. 3

  • Science.gov. "Thio-michael addition reaction and beta-amino acid synthesis". science.gov.5

Sources

Method

Application Note: A Practical Guide to NMR Sample Preparation for (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Abstract This application note provides a comprehensive, technically grounded protocol for the preparation of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. As a p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, technically grounded protocol for the preparation of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride for Nuclear Magnetic Resonance (NMR) spectroscopy. As a polar, chiral amino acid derivative containing a hydrochloride salt and a potentially reactive thiophene moiety, this analyte presents specific challenges that require a carefully considered approach to ensure data quality, reproducibility, and structural integrity. This guide moves beyond a simple list of steps to explain the scientific rationale behind key decisions, such as solvent and internal standard selection, enabling researchers, scientists, and drug development professionals to acquire high-fidelity NMR spectra for both qualitative and quantitative analyses.

Analyte Characterization and Core Stability Considerations

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a molecule with distinct chemical features that dictate its handling and preparation for NMR analysis:

  • Amino Acid Hydrochloride Salt: The presence of the amine hydrochloride (-NH3⁺Cl⁻) and carboxylic acid (-COOH) groups makes the molecule highly polar and hygroscopic. This salt form generally enhances solubility in polar protic solvents.

  • Exchangeable Protons: Both the ammonium and carboxylic acid protons are exchangeable. Their visibility and chemical shift in a ¹H NMR spectrum are highly dependent on the choice of deuterated solvent, pH, and water content.

  • Thiophene Moiety: The thiophene ring is an electron-rich aromatic system. While generally stable, thiophene-containing compounds can be susceptible to oxidation or degradation under harsh conditions (e.g., strong acids, oxidizing agents, or prolonged exposure to light).[1]

Key Handling and Storage Recommendations: To maintain the integrity of the analyte, it is imperative to:

  • Store the compound in a tightly sealed container in a cool, dark, and dry environment, preferably refrigerated (2-8°C) and under an inert atmosphere like argon or nitrogen to minimize exposure to moisture, light, and oxygen.[1][2]

  • Handle the solid material quickly in a low-humidity environment to prevent water absorption, which can complicate spectral interpretation and quantification.

Critical Decision Point: Deuterated Solvent Selection

The choice of deuterated solvent is the most critical parameter in preparing this analyte for NMR.[3][4] The primary goal is to fully dissolve the sample while tailoring the experiment to the specific analytical question (e.g., observing all protons versus simplifying the spectrum). For a polar hydrochloride salt, the most suitable solvents are Deuterium Oxide (D₂O), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD).[5]

Solvent Selection Workflow

The following decision-making process guides the selection of the optimal solvent.

Analyte (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride Goal What is the primary analytical goal? Analyte->Goal Observe_Protons Observe ALL exchangeable protons (-NH3+, -COOH)? Goal->Observe_Protons Qualitative ID Confirm_Exchange Confirm exchangeable protons via H-D exchange? Goal->Confirm_Exchange Structural Confirmation Simplify Simplify spectrum by removing -NH3+ and -COOH signals? Goal->Simplify Focus on Backbone Observe_Protons->Simplify No DMSO Use DMSO-d6 (Primary Choice) Observe_Protons->DMSO Yes D2O Use D2O (Confirmatory) Confirm_Exchange->D2O CD3OD Use CD3OD Simplify->CD3OD

Caption: Workflow for selecting the appropriate deuterated solvent.

Comparative Analysis of Recommended Solvents

The table below summarizes the key attributes of the most suitable solvents for this analyte.

Solvent Typical Residual Peaks (ppm) Key Characteristics & Rationale Advantages for this Analyte Disadvantages for this Analyte
DMSO-d₆ ~2.50 (quintet)Aprotic, highly polar. Excellent for dissolving polar salts.[5]Preserves Exchangeable Protons: Slow exchange rate allows for the observation of both -NH₃⁺ and -COOH protons as distinct, often broad, signals.[6] This is ideal for complete structural verification.The residual water peak (~3.33 ppm) can sometimes interfere with analyte signals. Highly hygroscopic.
D₂O ~4.79 (variable)Protic, highly polar. Used for water-soluble compounds.[3]Confirms Exchangeable Protons: Rapidly exchanges with -NH₃⁺ and -COOH protons, causing their signals to disappear. Comparing a D₂O spectrum to a DMSO-d₆ spectrum is a definitive way to identify these peaks.Simplifies the spectrum by removing key functional group signals, which may not be desirable for initial characterization. Potential for pH effects on chemical shifts.
CD₃OD ~3.31 (quintet), ~4.87 (singlet)Protic, polar solvent. Good solvating power for many salts.[5]Simplifies Spectrum: Like D₂O, it exchanges with the labile protons, removing their signals and simplifying the aliphatic and aromatic regions.The residual solvent peak at 3.31 ppm may overlap with the analyte's β-proton signal. The loss of proton signals from the amino and carboxyl groups prevents their direct characterization.

Recommendation: For initial structural elucidation, DMSO-d₆ is the superior choice as it provides the most complete structural information.

Experimental Protocols

Protocol 1: Standard Qualitative ¹H NMR Sample Preparation

This protocol is designed for routine structural verification.

  • Analyte Weighing: Accurately weigh 5–10 mg of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride directly into a clean, dry vial.

  • Solvent Dispensing: Using a calibrated pipette, add approximately 0.6 mL of high-purity (>99.8% D) DMSO-d₆ to the vial.

  • Dissolution: Cap the vial and vortex for 30-60 seconds. If the solid does not fully dissolve, gentle warming in a water bath (30-40°C) for a few minutes can be applied. Visually inspect for complete dissolution.

  • Transfer to NMR Tube: Carefully transfer the solution into a clean, dry 5 mm NMR tube using a glass Pasteur pipette. To avoid contamination, ensure the pipette is clean and dry.[7]

  • Final Volume Adjustment: Ensure the final solution height in the NMR tube is approximately 4-5 cm, which is optimal for most modern spectrometers.

  • Instrument Setup: Insert the tube into the spectrometer. The instrument's deuterium signal will be used to "lock" the magnetic field.[4] Perform standard shimming procedures to optimize magnetic field homogeneity and obtain sharp, well-resolved peaks.

General Sample Preparation Workflow

cluster_prep Sample Preparation cluster_nmr Spectrometer Operation weigh 1. Weigh 5-10 mg Analyte add_solvent 2. Add 0.6 mL Deuterated Solvent weigh->add_solvent dissolve 3. Vortex to Dissolve add_solvent->dissolve transfer 4. Transfer to NMR Tube dissolve->transfer insert 5. Insert into Spectrometer transfer->insert lock_shim 6. Lock & Shim insert->lock_shim acquire 7. Acquire Data lock_shim->acquire

Caption: Standard workflow for NMR sample preparation and data acquisition.

Protocol 2: Quantitative NMR (qNMR) Sample Preparation

qNMR requires meticulous preparation to ensure accuracy. This protocol uses an internal standard for precise concentration determination.

A. Selection of an Internal Standard (IS)

The cationic nature of the analyte's ammonium group makes standard anionic references like DSS problematic, as they can interact via electrostatic and hydrophobic forces, leading to peak broadening and chemical shift variations.[8][9] A neutral or cationic standard is preferred.

Internal Standard Solvent(s) ¹H Signal (ppm) Rationale for Use/Rejection
DSS / TSP D₂O~0.0Not Recommended: Anionic nature can lead to ionic interactions with the cationic analyte, compromising quantitative accuracy.[8][9]
Maleic Acid DMSO-d₆, D₂O~6.3 (singlet)Recommended: Highly suitable for polar compounds. Gives a sharp singlet in a relatively uncongested region. However, it is hygroscopic and must be handled in a dry environment.[10]
1,4-Bis(trimethylsilyl)benzene DMSO-d₆~0.2 (singlet), ~7.6 (singlet)Viable Alternative: Provides two sharp singlets. Excellent stability. Primarily used for non-polar analytes, but has sufficient solubility in DMSO-d₆ for this purpose.[11]

Recommendation: Maleic acid is an excellent choice, provided it is handled under anhydrous conditions.

B. qNMR Protocol Steps

  • Drying: Dry the analyte and the internal standard (Maleic Acid) under high vacuum for several hours to remove residual moisture.

  • Stock Solution Preparation: Accurately weigh a suitable amount (e.g., 20 mg) of the internal standard into a 10 mL volumetric flask and dissolve in DMSO-d₆ to the mark. This creates a stock solution with a precisely known concentration.

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of the dried analyte into a vial.

    • Using a calibrated gas-tight syringe or volumetric pipette, transfer a precise volume (e.g., 500 µL) of the internal standard stock solution into the vial.

    • Ensure complete dissolution as described in Protocol 1.

  • Data Acquisition: Transfer the final solution to an NMR tube. For qNMR, ensure a sufficiently long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of both the analyte and the standard, to allow for full signal recovery between scans.[10]

Expected Spectral Features & Troubleshooting

  • Aromatic Region (7.0–8.0 ppm): Protons on the thiophene ring.

  • Aliphatic Region (2.5–4.5 ppm): The protons on the butanoic acid backbone (-CH₂- and -CH-). The proton adjacent to the ammonium group will be shifted furthest downfield.

  • Exchangeable Protons (>9.0 ppm): In DMSO-d₆, the -COOH and -NH₃⁺ protons will likely appear as broad singlets at low field (typically >10 ppm for COOH and ~8-9 ppm for NH₃⁺), though their exact position can vary with concentration and water content.

Troubleshooting Common Issues

Problem Likely Cause Recommended Solution
Broad, poorly resolved peaks 1. Poor shimming.2. Sample aggregation at high concentration.3. Presence of paramagnetic impurities.1. Re-shim the instrument carefully.2. Dilute the sample or gently warm it.3. Filter the sample through a small plug of glass wool in the pipette.
Unexpected peaks present 1. Contaminated solvent or NMR tube.2. Water contamination (especially in DMSO-d₆).3. Analyte degradation.1. Use high-purity solvent and clean tubes.2. Use fresh, sealed ampoules of solvent.[7]3. Re-prepare the sample with fresh material; check storage conditions.
Exchangeable proton signals are missing/very broad 1. Use of a protic solvent (D₂O, CD₃OD).2. Presence of excess water in an aprotic solvent.1. This is expected. Use DMSO-d₆ to observe these protons.2. Use a fresh, anhydrous grade of DMSO-d₆.

References

  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025). Vertex AI Search. [Link]

  • Selection Guide on Deuterated Solvents for NMR. (2025). Labinsights. [Link]

  • Optimization of 1D 1H Quantitative NMR (Nuclear Magnetic Resonance) Conditions for Polar Metabolites in Meat. PMC. [Link]

  • Deuterated Standards and Solvents for NMR. (2025). ResolveMass Laboratories Inc.. [Link]

  • Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. (2025). Acme Organics. [Link]

  • Reactions of 2,5-di(2-thienyl)pyrroles. (2025). ResearchGate. [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. (2020). ResearchGate. [Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81. PMC - NIH. [Link]

  • DSA: A New Internal Standard for NMR Studies in Aqueous Solution. (2003). Organic Letters. [Link]

  • 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: structural prediction, spectral fingerprinting and polymorph recognition. CrystEngComm (RSC Publishing). [Link]

  • Problem with hydrochloride salt formation/isolation. (2018). Reddit. [Link]

  • Photochromic properties of various thienyl substitutions. (2021). ResearchGate. [Link]

  • Syntheses and properties of thienyl-substituted dithienophenazines. PMC - NIH. [Link]

  • Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]. (2019). BIPM. [Link]

  • High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. (2001). The Journal of Physical Chemistry A - ACS Publications. [Link]

  • SUPPLEMENTARY INFORMATION Structure revision and chemical synthesis of ligandrol's main bishydroxylated long-term metabolic ma. Rsc.org. [Link]

  • Ph.D. Thesis Development of absolute quantification method by nuclear magnetic resonance using internal reference substance with. [Link]

  • (R)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid hydrochloride. PubChem - NIH. [Link]

  • (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride. PubChem. [Link]

  • low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation. docbrown.info. [Link]

  • (S)-3-Amino-4-(3-Thienyl)Butanoic Acid Hydrochloride. Sinochem Nanjing Corporation. [Link]

  • Highly Ambient-Stable Organic Thin-Film Transistors Fabricated Using Naphthalene Diimide and Thienylene–Vinylene–Thienylene-Based n-Type Polymers with Different Electron-Withdrawing Groups. (2020). ACS Publications. [Link]

  • The 1H NMR spectrum of butanoic acid in CDCl3 solvent. ResearchGate. [Link]

  • (R)-3-AMINO-4-(3-THIENYL)BUTANOIC ACID HYDROCHLORIDE. Changzhou Union Chemicals Co., Ltd.. [Link]

  • 1H 核磁気共鳴(NMR) 化学シフト. [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020). Organic Chemistry Data. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Chiral Resolution of 3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Welcome to the technical support center for the chiral resolution of 3-Amino-4-(3-thienyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chiral resolution of 3-Amino-4-(3-thienyl)butanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the separation of this compound's enantiomers. The methodologies and principles discussed herein are grounded in established stereochemistry and crystallization practices to ensure scientific integrity and experimental success.

Introduction to Chiral Resolution

Chiral resolution is a critical process in the pharmaceutical industry for isolating the desired enantiomer from a racemic mixture.[1] For 3-Amino-4-(3-thienyl)butanoic acid hydrochloride, a key chiral intermediate, achieving high enantiomeric purity is paramount for its intended biological activity and to mitigate potential off-target effects. The most common and industrially scalable method for such resolutions is through the formation of diastereomeric salts.[2] This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomers, which, due to their different physicochemical properties, can be separated by techniques like fractional crystallization.[3]

The general workflow for this process is outlined below:

Chiral Resolution Workflow cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Isolation & Analysis Racemic_Mixture Racemic 3-Amino-4-(3-thienyl)butanoic acid HCl Reaction Reaction in Suitable Solvent Racemic_Mixture->Reaction Chiral_Agent Chiral Resolving Agent (e.g., Tartaric Acid Derivative) Chiral_Agent->Reaction Diastereomeric_Salts Mixture of Diastereomeric Salts (R-S' and S-S') Reaction->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Filtration Filtration Crystallization->Filtration Less_Soluble_Salt Less Soluble Diastereomeric Salt (Solid) Filtration->Less_Soluble_Salt Mother_Liquor Mother Liquor with More Soluble Diastereomer Filtration->Mother_Liquor Liberation Liberation of Enantiomer (e.g., pH adjustment) Less_Soluble_Salt->Liberation Purification Purification & Isolation Liberation->Purification Pure_Enantiomer Enantiomerically Pure 3-Amino-4-(3-thienyl)butanoic acid HCl Purification->Pure_Enantiomer Analysis Enantiomeric Purity Analysis (e.g., Chiral HPLC) Pure_Enantiomer->Analysis

Caption: General workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guide

This section addresses specific problems that may arise during the chiral resolution of 3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

Problem 1: Poor or No Crystal Formation

Q: I've mixed the racemic amino acid with the chiral resolving agent in a solvent, but no crystals are forming, even after cooling. What should I do?

A: The absence of crystallization typically points to issues with supersaturation or nucleation. Here is a systematic approach to troubleshoot this issue:

  • Inadequate Supersaturation: The solution may not be sufficiently concentrated for crystals to form.

    • Solution: Carefully evaporate the solvent under reduced pressure or introduce an anti-solvent (a solvent in which the diastereomeric salt is less soluble) dropwise to induce precipitation.[4] Be cautious not to oversaturate the solution too quickly, as this can lead to oiling out.

  • Inhibition of Nucleation: Even in a supersaturated state, the formation of initial crystal nuclei can be kinetically hindered.[5]

    • Solution 1 (Seeding): If you have a small amount of the desired diastereomeric salt crystal, add a single seed crystal to the supersaturated solution. This provides a template for crystal growth.[6]

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.[5]

  • Inappropriate Solvent System: The chosen solvent might be too good at solvating the diastereomeric salt, thereby preventing it from crystallizing.[4] The polarity and hydrogen bonding capability of the solvent play a crucial role.[7]

    • Solution: Conduct a solvent screen with a range of solvents (e.g., alcohols like ethanol or isopropanol, ketones like acetone, or esters like ethyl acetate) and their mixtures with water or anti-solvents.

Problem 2: "Oiling Out" Instead of Crystallization

Q: My diastereomeric salt is separating as an oil or a sticky precipitate instead of forming well-defined crystals. What causes this and how can I fix it?

A: "Oiling out," or liquid-liquid phase separation, is a common issue in crystallization and often occurs when the level of supersaturation is too high, or the temperature is above the melting point of the solvated salt.[4][5]

  • High Initial Concentration: A highly concentrated solution can lead to a rapid, disordered precipitation of the salt as an oil.[4]

    • Solution: Add more of the primary solvent to dilute the solution and reduce the supersaturation level.[4][5]

  • Rapid Cooling: Cooling the solution too quickly can shock the system, favoring oil formation over ordered crystal growth.

    • Solution: Employ a slower, controlled cooling rate. Using a programmable cooling bath or insulating the flask can help achieve a more gradual temperature decrease.[5]

  • Solvent and Temperature Mismatch: The crystallization temperature may be too high for the chosen solvent system.

    • Solution: Experiment with different solvents or solvent mixtures that allow for crystallization at a lower temperature, well below the melting point of the solvated salt.[4][5]

Oiling_Out_Troubleshooting start Oiling Out Occurs check_concentration Is the solution highly concentrated? start->check_concentration dilute Dilute with more solvent check_concentration->dilute Yes check_cooling Was the cooling rate rapid? check_concentration->check_cooling No success Crystals Form dilute->success slow_cooling Employ a slower, controlled cooling rate check_cooling->slow_cooling Yes check_solvent Re-evaluate solvent system check_cooling->check_solvent No slow_cooling->success solvent_screen Perform a solvent screen check_solvent->solvent_screen Yes solvent_screen->success

Caption: Troubleshooting decision tree for "oiling out".

Problem 3: Low Enantiomeric Excess (e.e.)

Q: I have successfully crystallized the diastereomeric salt, but after liberation, the enantiomeric excess of my 3-Amino-4-(3-thienyl)butanoic acid is low. How can I improve this?

A: Low enantiomeric excess (e.e.), which is a measure of the purity of the desired enantiomer, indicates that the crystallization process did not effectively separate the two diastereomers. This can be due to several factors:

  • Co-precipitation: If the solubilities of the two diastereomeric salts are too similar in the chosen solvent, the undesired diastereomer can co-precipitate with the desired one.

    • Solution: A thorough solvent screening is crucial to find a solvent system that maximizes the solubility difference between the diastereomers.[5] This often involves trying various solvent polarities and protic/aprotic characteristics.

  • Rapid Crystallization: Fast crystal growth can trap impurities and the undesired diastereomer within the crystal lattice.

    • Solution: Slow down the crystallization process by reducing the cooling rate or by using a more gradual anti-solvent addition.[4]

  • Insufficient Purity of Starting Materials: Impurities in the racemic mixture or the resolving agent can interfere with the crystallization process.[4]

    • Solution: Ensure the starting racemic 3-Amino-4-(3-thienyl)butanoic acid hydrochloride and the chiral resolving agent are of high purity before use.

  • Recrystallization: A single crystallization may not be sufficient to achieve high enantiomeric purity.

    • Solution: Perform one or more recrystallizations of the isolated diastereomeric salt.[4] Each recrystallization step will further enrich the less soluble diastereomer, leading to a higher e.e. in the final product.

ParameterPotential IssueRecommended Action
Solvent Similar solubilities of diastereomersConduct a comprehensive solvent screen to maximize solubility differences.
Cooling Rate Too rapid, leading to co-precipitationEmploy a slow and controlled cooling profile.
Purity Impurities in starting materialsPurify the racemic mixture and resolving agent prior to use.
Number of Crystallizations Insufficient enrichment from a single stepPerform one or more recrystallizations of the diastereomeric salt.

Table 1: Key Parameters for Optimizing Enantiomeric Excess

Frequently Asked Questions (FAQs)

Q1: What are some common chiral resolving agents for amino acids like 3-Amino-4-(3-thienyl)butanoic acid?

A1: Since 3-Amino-4-(3-thienyl)butanoic acid is an amino acid, it possesses both an acidic (carboxylic acid) and a basic (amino) functional group. However, as it is used in its hydrochloride form, the amino group is protonated, and the resolution is typically performed by treating it as a chiral carboxylic acid. Therefore, common resolving agents would be chiral bases. Examples include:

  • (R)- or (S)-1-phenylethylamine [1]

  • Brucine or Strychnine (use with caution due to toxicity) [3]

  • Cinchona alkaloids (e.g., quinine, quinidine) [8]

Alternatively, the free amino acid can be resolved using chiral acids like:

  • Tartaric acid and its derivatives (e.g., dibenzoyl-D-tartaric acid) [1]

  • (R)- or (S)-Mandelic acid

  • (1R)- or (1S)-Camphor-10-sulfonic acid [1]

The choice of resolving agent is often empirical, and screening several options is recommended.[1]

Q2: How do I choose the right solvent for the resolution?

A2: The ideal solvent should exhibit a significant difference in solubility for the two diastereomeric salts. It should also allow for the formation of a stable crystalline solid. A systematic solvent screening process is the most effective approach.[2] This typically involves:

  • Solubility Tests: Dissolve small, equal amounts of the racemic amino acid and the resolving agent in a range of solvents at an elevated temperature.

  • Induce Crystallization: Allow the solutions to cool slowly to room temperature and then further cool in an ice bath or refrigerator.

  • Observe and Analyze: Note which solvents yield crystalline solids. The quantity and quality of the crystals can give a preliminary indication of a suitable solvent system.

  • Characterization: Analyze the resulting crystals and the mother liquor by a suitable chiral analytical method (e.g., chiral HPLC) to determine the diastereomeric excess (d.e.) and, subsequently, the enantiomeric excess (e.e.) of the amino acid.

Q3: How can I determine the enantiomeric excess of my final product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for determining the enantiomeric excess of chiral compounds.[9] This involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation and distinct elution times. Other methods include chiral gas chromatography (GC) after derivatization, and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.[10]

Q4: What is the procedure for liberating the enantiomerically enriched amino acid from the diastereomeric salt?

A4: Once the less soluble diastereomeric salt has been isolated and purified to the desired diastereomeric excess, the chiral resolving agent must be removed. This is typically achieved by an acid-base extraction.[5]

  • Dissolution: Dissolve the diastereomeric salt in water or a mixture of water and an organic solvent.

  • pH Adjustment:

    • If a chiral base was used as the resolving agent, acidify the aqueous solution (e.g., with HCl) to protonate the chiral base, making it water-soluble. The desired amino acid will also be in the aqueous layer. The chiral base can then be recovered from the aqueous layer by basification and extraction.

    • If a chiral acid was used as the resolving agent, basify the aqueous solution (e.g., with NaOH) to deprotonate the chiral acid, making it water-soluble. The desired amino acid can then be extracted into an organic solvent after adjusting the pH of the aqueous layer to its isoelectric point.

  • Extraction: Extract the liberated enantiomer into a suitable organic solvent.

  • Isolation: Dry the organic layer, evaporate the solvent, and isolate the enantiomerically enriched 3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

Experimental Protocols

Protocol 1: General Procedure for Diastereomeric Salt Formation and Crystallization
  • Dissolution: In a suitable flask, dissolve one equivalent of racemic 3-Amino-4-(3-thienyl)butanoic acid hydrochloride and 0.5-1.0 equivalents of the chosen chiral resolving agent in a minimal amount of a pre-selected solvent (e.g., ethanol/water mixture) with heating until a clear solution is obtained.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cool the flask in an ice bath or refrigerator.

  • Isolation: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[4]

  • Drying: Dry the crystals under vacuum.

  • Analysis: Analyze a small sample of the crystals to determine the diastereomeric excess.

Protocol 2: Chiral HPLC Analysis of Enantiomeric Excess

Note: The specific column and mobile phase will depend on the chosen derivatization method, if any, and should be developed for this specific analyte.

  • Sample Preparation: Prepare a standard solution of the racemic 3-Amino-4-(3-thienyl)butanoic acid hydrochloride and a separate solution of your resolved sample at a known concentration in the mobile phase. Derivatization may be necessary to improve separation and detection.[10]

  • Chromatographic Conditions (Example):

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® or Chiralcel®).[9]

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine).

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a suitable wavelength.

  • Injection and Analysis: Inject the racemic standard to identify the retention times of both enantiomers. Then, inject the resolved sample.

  • Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

References

  • Wikipedia. Chiral resolution. Available from: [Link]

  • Lam, A. W. H., & Ng, K. M. (2005). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE Annual Meeting, Conference Proceedings. Available from: [Link]

  • Freire, R. L., & de la Cruz, P. (2018). Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non‐proteinogenic amino acids by comprehensive two‐dimensional gas chromatography. Journal of Separation Science, 41(1), 366-375. Available from: [Link]

  • Oketani, R., et al. (2022). Overcoming a Solid Solution System on Chiral Resolution: Combining Thermodynamics of Crystallization and Kinetics of Enantioselective Dissolution. ChemRxiv. Available from: [Link]

  • Lam, A. W. H. (2005). Chiral resolution by diastereomeric salt crystallization. (Doctoral dissertation, The Hong Kong University of Science and Technology). Available from: [Link]

  • Zhang, T., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(39), 10735-10752. Available from: [Link]

  • Córdova, A. (2008). Sugar-Assisted Kinetic Resolution of Amino Acids and Amplification of Enantiomeric Excess of Organic Molecules: Homochirality. AIP Conference Proceedings, 979, 47. Available from: [Link]

  • Belokon, Y. N., et al. (2009). Resolution/Deracemization of Chiral α-Amino Acids Using Resolving Reagents with Flexible Stereogenic Centers. Organic Letters, 11(11), 2441-2443. Available from: [Link]

  • Breveglieri, F., et al. (2021). Optimizing the Yield of a Pure Enantiomer by Integrating Chiral SMB Chromatography and Racemization. Part 1: Experiments. Organic Process Research & Development, 25(8), 1836-1848. Available from: [Link]

  • LibreTexts Chemistry. 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available from: [Link]

  • ResearchGate. Role of solvent in the spontaneous resolution of amino acids via formation of supramolecular helices. Available from: [Link]

  • Chiralpedia. Part 6: Resolution of Enantiomers. Available from: [Link]

  • Toda, F., & Tanaka, K. (1987). U.S. Patent No. 4,656,303. Washington, DC: U.S. Patent and Trademark Office.
  • Pirkle, W. H. (1983). U.S. Patent No. 4,379,941. Washington, DC: U.S. Patent and Trademark Office.
  • Lopes, C. D., et al. (2020). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. Scientific Reports, 10(1), 1-9. Available from: [Link]

  • Ghafourian, T., & Zare, N. (2017). Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents. ACS Omega, 2(7), 3371-3377. Available from: [Link]

  • Wang, J., et al. (2013). Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science, 4(4), 1757-1761. Available from: [Link]

  • Otwinowski, Z., et al. (2011). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2959. Available from: [Link]

  • Corey, E. J., & Link, J. O. (1992). A general, catalytic, and enantioselective synthesis of α-amino acids. Journal of the American Chemical Society, 114(5), 1906-1908. Available from: [Link]

  • Equation Chemical. (S)-3-AMINO-4-(3-THIENYL)BUTANOIC ACID HYDROCHLORIDE. Available from: [Link]

  • Ye, B., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI, 65(3), 193-203. Available from: [Link]

  • Blacklock, T. J., et al. (1991). EP Patent No. 0453159A1.
  • Recio, R., et al. (2022). Enantioselective synthesis of 4-amino-3,4-dihydrocoumarins and their non-cyclic hydroxyester precursors. Tetrahedron, 124, 132961. Available from: [Link]

  • ResearchGate. (2014). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Available from: [Link]

  • MDPI. (2022). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. Available from: [Link]

  • Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. Available from: [Link]

  • PubChem. (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride. Available from: [Link]

Sources

Optimization

Technical Support Center: Residual Solvent Reduction in (R)-3-Amino-4-(3-thienyl)butanoic Acid HCl

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the isolation and drying phases of (R)-3-Amino-4-(3-thienyl)butanoic acid h...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and process chemists tasked with optimizing the isolation and drying phases of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

Due to the highly polar nature of this zwitterionic-capable amino acid derivative, the protonated amine and chloride counterion create a rigid, highly polar crystal lattice. This structural environment exhibits a strong thermodynamic affinity for polar protic solvents, making standard drying protocols highly susceptible to failure.

Below, you will find field-proven troubleshooting FAQs, quantitative regulatory data, and self-validating experimental protocols to resolve out-of-specification (OOS) residual solvent deviations.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why does my batch consistently fail ICH Q3C limits for Isopropanol (IPA) and Ethanol despite extended vacuum drying at 50°C? A1: The failure is rarely a matter of drying time; it is a thermodynamic and structural issue. Extended vacuum drying primarily removes surface and interstitial solvent. However, in the hydrochloride salt of (R)-3-Amino-4-(3-thienyl)butanoic acid, polar solvents like IPA often become trapped within the crystal lattice during rapid crystal growth, forming liquid inclusions[1]. Furthermore, the hydroxyl group of IPA strongly hydrogen-bonds with the chloride ion. Applying high vacuum and heat rapidly dries the crystal surface, causing localized lattice collapse or "crusting." This drastically reduces the diffusion coefficient of the internal solvent, effectively locking the IPA inside the particle[2].

Q2: How can I modify my crystallization process to prevent solvent occlusion in the first place? A2: Solvent inclusion is directly proportional to the rate of supersaturation generation. If your cooling ramp is too aggressive (e.g., >0.5°C/min), the crystal growth rate exceeds the rate at which the lattice can perfectly order itself, trapping mother liquor inside macro-defects[3]. To prevent this, transition to a controlled, non-linear cooling profile. Introduce seeds at a low supersaturation state (the metastable zone) and hold the temperature to allow the seed bed to grow before initiating a slow cooling ramp. This ensures growth occurs via ordered surface integration rather than chaotic agglomeration[1].

Q3: We are locked into our current crystallization parameters for regulatory reasons. Is there a post-crystallization drying technique to displace the trapped solvent? A3: Yes. You should implement Moisture-Assisted Vacuum Drying (MAVD), also known as humid drying. Because water molecules are smaller and possess a higher hydrogen-bonding affinity than organic solvents like IPA or Ethanol, introducing humidified nitrogen into the dryer displaces the trapped organic solvent from the lattice[4]. The moisture acts as a thermodynamic driver, increasing the free volume and allowing the organic solvent to diffuse out[5]. Once the IPA is displaced, a final dry vacuum phase easily removes the residual water.

Part 2: Quantitative Data & Regulatory Limits

To effectively troubleshoot, you must align your solvent selection with the International Council for Harmonisation (ICH) Q3C(R8) guidelines[6][7]. The table below summarizes the entrapment risks specific to the (R)-3-Amino-4-(3-thienyl)butanoic acid HCl lattice.

Table 1: Solvent Entrapment Risk and ICH Q3C Limits

SolventICH Q3C ClassPDE Limit (mg/day)Concentration Limit (ppm)Entrapment Risk in HCl SaltRemoval Difficulty
Methanol Class 230.03,000High (Small molecular radius)High (Often requires MAVD)
Isopropanol Class 350.05,000Very High (Strong H-bonding)Very High (Forms inclusions)
Ethanol Class 350.05,000High (Strong H-bonding)Moderate to High
Ethyl Acetate Class 350.05,000Low (Aprotic)Low (Surface adsorption only)
Toluene Class 28.9890Very Low (Non-polar)Low (Easily stripped)

Part 3: Experimental Protocols (Self-Validating Workflows)

The following methodologies are designed as self-validating systems. Do not skip the in-process analytical checks, as they confirm the mechanistic success of each step.

Protocol A: Controlled Cooling Crystallization (Defect Minimization)

Objective: Prevent liquid inclusions by controlling the supersaturation consumption rate.

  • Dissolution: Dissolve crude (R)-3-Amino-4-(3-thienyl)butanoic acid HCl in 5 volumes of IPA/Water (90:10 v/v) at 70°C until a clear solution is achieved.

  • Clarification: Polish filter the solution into the crystallizer to remove foreign particulates that could act as uncontrolled, chaotic nucleation sites.

  • Cooling to Seeding Point: Cool the batch to 55°C at a controlled rate of 0.5°C/min.

  • Seeding & Validation: Charge 1-2 wt% of micronized API seeds (suspended in pure IPA). Hold the temperature at 55°C for 2 hours.

    • Self-Validation Step: Utilize in-line Focused Beam Reflectance Measurement (FBRM) to verify seed bed establishment and ensure supersaturation is actively dropping before proceeding[3].

  • Controlled Cooling Ramp: Cool from 55°C to 20°C using a non-linear (cubic) cooling profile over 8 hours (average rate ~0.07°C/min). This slow rate prevents the formation of liquid inclusions[1].

  • Isolation: Filter and wash the wet cake with 2 volumes of cold, dry IPA to displace the mother liquor.

Protocol B: Moisture-Assisted Vacuum Drying (MAVD)

Objective: Displace hydrogen-bonded organic solvents using thermodynamic moisture competition.

  • Initial Surface Drying: Load the wet cake into an agitated filter dryer (AFD). Apply vacuum (50 mbar) at 45°C for 4 hours to remove bulk surface solvent.

  • Humidity Conditioning: Break the vacuum with humidified Nitrogen gas (Target: 40-50% Relative Humidity). Maintain minimal agitation (10 rpm) and temperature at 45°C for 6 hours.

    • Causality: The water vapor permeates the crystal lattice, thermodynamically displacing the hydrogen-bonded IPA[4].

  • Form Verification (Self-Validation): Pull an intermediate sample and analyze via X-Ray Powder Diffraction (XRPD).

    • Validation Check: Ensure the moisture has not induced an unwanted polymorphic transition or formed a stable hydrate[5].

  • Final Dehydration: Shut off the humidified nitrogen. Apply deep vacuum (<20 mbar) and increase the jacket temperature to 55°C for 8 hours to strip the displaced IPA and the newly introduced residual water.

  • Endpoint Testing: Sample for GC-HS (Gas Chromatography-Headspace) to confirm IPA is <5,000 ppm and perform Karl Fischer titration to confirm water content is within the final API specification.

Part 4: Decision Workflow Visualization

ResidualSolventWorkflow Start OOS Residual Solvent (IPA/EtOH > 5000 ppm) CheckLattice Is solvent trapped in crystal lattice (Inclusions)? Start->CheckLattice ModifyCryst Protocol A: Controlled Cooling & Seeding CheckLattice->ModifyCryst Yes (Rapid cooling used) CheckBinding Is it strong H-bonding at the surface/defects? CheckLattice->CheckBinding No Verify Verify API Solid Form (XRPD) & Purity ModifyCryst->Verify ApplyMAVD Protocol B: Moisture-Assisted Vacuum Drying (MAVD) CheckBinding->ApplyMAVD Yes (Polar solvents) StandardDry Optimize standard vacuum & agitation CheckBinding->StandardDry No (Non-polar solvents) ApplyMAVD->Verify StandardDry->Verify

Workflow for diagnosing and resolving residual solvent failures in the API hydrochloride salt.

Part 5: References

  • FDA Guidance for Industry - Q3C(R8) Impurities: Guidance for Residual Solvents URL:[Link]

  • ACS Publications - The Impact of Direct Nucleation Control on Crystal Size Distribution in Pharmaceutical Crystallization Processes URL:[Link]

  • MDPI - The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation URL:[Link]

  • ACS Publications - Robust Process Scale-Up Leveraging Design of Experiments to Map Active Pharmaceutical Ingredient Humid Drying Parameter Space URL:[Link]

  • Solitek Pharma - Hydrates, Solvates, and Water Activity: Managing Moisture-Driven Solid-Form Change in Small-Molecule APIs URL:[Link]

  • International Pharmaceutical Industry - Secondary Drying: The Finishing Touch in Spray-dried Dispersion Manufacturing URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide to the Reproducible Batch Synthesis of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Introduction (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity is paramount to the efficacy and safety...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a crucial chiral building block in the synthesis of various pharmaceutical agents. Its stereochemical integrity is paramount to the efficacy and safety of the final active pharmaceutical ingredient (API). Consequently, the development of a robust, scalable, and—most importantly—reproducible synthetic process is a critical objective for any drug development program. Chiral amines, such as this β-amino acid, are prevalent in 40-45% of small molecule pharmaceuticals, highlighting the importance of reliable synthetic methods.[1][2]

This guide provides an in-depth comparison of two prevalent methodologies for the synthesis of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride: Asymmetric Hydrogenation and a Chiral Auxiliary-Mediated Approach . We will dissect the causality behind experimental choices, analyze critical process parameters (CPPs) that govern reproducibility, and present supporting data to guide researchers and process chemists in selecting the optimal route for their specific needs.

Comparative Analysis of Synthetic Strategies

The choice of a synthetic route is a multifactorial decision, balancing yield, enantioselectivity, cost, scalability, and process safety. Below, we evaluate two distinct and powerful strategies for stereoselective synthesis.

Method A: Rhodium-Catalyzed Asymmetric Hydrogenation

Asymmetric hydrogenation represents one of the most efficient and atom-economical methods for producing enantiomerically pure compounds.[2][3] This approach typically involves the hydrogenation of a prochiral β-enamine ester substrate using a chiral transition metal catalyst.

Reaction Scheme: The synthesis begins with the Knoevenagel condensation of 3-thiophene-carboxaldehyde and an N-protected glycine ester, followed by the key asymmetric hydrogenation step.

  • Step 1: Condensation: 3-Thiophenecarboxaldehyde reacts with an N-acylglycine ester (e.g., N-acetylglycine methyl ester) to form the corresponding β-acylamino acrylate.

  • Step 2: Asymmetric Hydrogenation: The resulting unsaturated ester is hydrogenated under a hydrogen atmosphere using a chiral rhodium catalyst, such as one employing a DuPhos or Josiphos-type ligand.

  • Step 3: Hydrolysis and Salt Formation: The N-acyl and ester groups are hydrolyzed under acidic conditions, followed by isolation as the hydrochloride salt.

Causality and Critical Parameters: The success of this route hinges on the performance of the chiral catalyst in the hydrogenation step. The choice of ligand is critical; it forms a chiral pocket around the metal center, directing the hydrogen addition to one face of the double bond.[4]

Critical Process Parameters (CPPs) for Reproducibility:

  • Catalyst Loading: While lower loading is economically favorable, it can increase sensitivity to impurities. A balance must be struck, typically in the range of 0.01 to 0.1 mol%.

  • Hydrogen Pressure: Higher pressures can increase reaction rates but may also lead to over-reduction or impact enantioselectivity. This parameter must be tightly controlled.

  • Solvent Purity: Protic solvents like methanol are common, but trace water or other impurities can coordinate to the catalyst and inhibit activity or selectivity.

  • Substrate Quality: The geometric purity (E/Z isomer ratio) of the β-acylamino acrylate substrate can significantly impact the enantiomeric excess (ee) of the product, as different isomers may react at different rates and with different selectivities.[5]

Method B: Chiral Auxiliary-Mediated Alkylation

This classical yet robust method utilizes a covalently bonded chiral auxiliary to direct the stereoselective alkylation of an enolate. Evans' oxazolidinone auxiliaries are a prime example and have been widely applied in stereoselective alkylations.[6][][8]

Reaction Scheme: The process involves acylating a chiral auxiliary, forming a stereochemically defined enolate, and reacting it with an electrophile.

  • Step 1: Acylation: A chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acyl chloride (e.g., bromoacetyl chloride) to form the N-acyl oxazolidinone.

  • Step 2: Enolate Formation & Alkylation: The N-acyl oxazolidinone is treated with a strong base (e.g., Lithium Diisopropylamide - LDA) to form a chiral enolate. This enolate is then reacted with 3-(bromomethyl)thiophene. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face, ensuring high diastereoselectivity.

  • Step 3: Auxiliary Cleavage: The chiral auxiliary is cleaved, typically via hydrolysis with lithium hydroxide, to yield the desired β-amino acid.

  • Step 4: Salt Formation: The free amino acid is converted to its hydrochloride salt for improved stability and handling.

Causality and Critical Parameters: This method's reproducibility relies on achieving high diastereoselectivity during the alkylation step, which is controlled by the auxiliary. The chelated lithium enolate forms a rigid structure, and the substituent on the auxiliary effectively blocks one face from the electrophile.

Critical Process Parameters (CPPs) for Reproducibility:

  • Temperature Control: Enolate formation and alkylation must be performed at low temperatures (typically -78 °C) to prevent side reactions and ensure kinetic control, which is crucial for high diastereoselectivity.

  • Base Stoichiometry and Addition Rate: Precise control over the amount of base is necessary to ensure complete enolate formation without causing decomposition. Slow, controlled addition is key.

  • Quenching Conditions: The method used to quench the reaction can impact the integrity of the product and the ease of purification.

  • Auxiliary Purity and Recovery: The initial purity of the chiral auxiliary is critical. An efficient recovery process is also vital for the economic viability of this route on a larger scale.

Head-to-Head Performance Comparison

The choice between these two methods often depends on the specific project requirements, such as scale, cost constraints, and available equipment.

ParameterMethod A: Asymmetric HydrogenationMethod B: Chiral AuxiliaryJustification
Overall Yield 70-85%60-75%Hydrogenation is often more direct with fewer steps, leading to higher overall yields.
Enantiomeric Excess (ee) >99%>98%Both methods can achieve excellent stereocontrol, though hydrogenation often reaches higher ee values more consistently.[3]
Scalability ExcellentGoodHydrogenation is a catalytic process, making it highly suitable for large-scale manufacturing. Auxiliary-based methods require stoichiometric amounts of the expensive auxiliary and cryogenic conditions, which can be challenging to scale.
Cost of Goods Potentially LowerPotentially HigherDepends heavily on the cost of the catalyst vs. the chiral auxiliary and its recovery rate. Catalysts are used in small amounts, but can be expensive. Auxiliaries are used stoichiometrically but can often be recovered and reused.[6]
Process Safety High-pressure hydrogenation requires specialized equipment (autoclaves).Use of pyrophoric bases (LDA) and cryogenic temperatures requires careful handling and specialized reactors.Both routes have specific safety considerations that must be addressed with appropriate engineering controls.
Reproducibility Highly dependent on catalyst activity and purity of reagents.Highly dependent on strict temperature control and reagent stoichiometry.With well-defined parameters and quality control, both methods can be highly reproducible.

Experimental Protocols & Workflows

Workflow for Method A: Asymmetric Hydrogenation

The following diagram outlines the general workflow for the asymmetric hydrogenation approach.

cluster_prep Substrate Preparation cluster_hydro Asymmetric Hydrogenation cluster_workup Product Isolation start 3-Thiophenecarboxaldehyde + N-Acetylglycine Ester condense Knoevenagel Condensation start->condense substrate Prochiral Enamine Ester condense->substrate autoclave Charge Autoclave: Substrate, Catalyst, Solvent substrate->autoclave catalyst Prepare Rh-Chiral Ligand Catalyst Solution catalyst->autoclave hydrogenate Hydrogenate (Control T and P) autoclave->hydrogenate filter Filter Catalyst hydrogenate->filter hydrolyze Acidic Hydrolysis (Cleave N-acyl & Ester) filter->hydrolyze isolate Crystallize & Isolate HCl Salt hydrolyze->isolate final_product (R)-3-Amino-4-(3-thienyl) butanoic acid HCl isolate->final_product

Caption: Workflow for Asymmetric Hydrogenation Synthesis.

Detailed Protocol: Asymmetric Hydrogenation
  • Substrate Synthesis: In a suitable reactor, charge 3-thiophenecarboxaldehyde (1.0 eq), N-acetylglycine methyl ester (1.1 eq), and acetic anhydride (1.5 eq). Heat the mixture to 80-90 °C for 4-6 hours. Monitor by HPLC for completion. Cool the reaction and crystallize the product from a suitable solvent like isopropanol to yield the methyl (Z)-2-acetamido-3-(thiophen-3-yl)acrylate.

  • Hydrogenation: In a high-pressure autoclave, degas a solution of the acrylate substrate (1.0 eq) in methanol. In a separate vessel, prepare the catalyst by dissolving [Rh(COD)2]BF4 (0.05 mol%) and the chiral ligand (e.g., (R)-BINAP, 0.06 mol%) in degassed methanol. Transfer the catalyst solution to the autoclave under an inert atmosphere.

  • Pressurize the autoclave with hydrogen gas to the optimized pressure (e.g., 10 bar) and stir at a controlled temperature (e.g., 40 °C) until hydrogen uptake ceases. Monitor by HPLC for conversion.

  • Workup and Isolation: Carefully vent the autoclave and purge with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Add 6N hydrochloric acid and heat to reflux for 8-12 hours to effect hydrolysis of the ester and amide groups.

  • Cool the solution and concentrate to a reduced volume. Induce crystallization by adding an anti-solvent (e.g., acetone or isopropanol).

  • Filter the solid, wash with the anti-solvent, and dry under vacuum to yield (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

Workflow for Method B: Chiral Auxiliary Approach

The following diagram illustrates the key steps in the chiral auxiliary-mediated synthesis.

cluster_acyl Acylation cluster_alkyl Stereoselective Alkylation cluster_cleave Cleavage & Isolation start_aux Chiral Auxiliary + Bromoacetyl Bromide acylate Acylation Reaction start_aux->acylate n_acyl N-Bromoacetyl Oxazolidinone acylate->n_acyl enolate Form Li Enolate (LDA, -78 °C) n_acyl->enolate add_elec Add 3-(bromomethyl)thiophene enolate->add_elec alkyl_prod Alkylated Product add_elec->alkyl_prod cleave Hydrolytic Cleavage (LiOH/H2O2) alkyl_prod->cleave recover Recover Chiral Auxiliary cleave->recover acidify Acidify & Extract Free Amino Acid cleave->acidify salt Form HCl Salt acidify->salt final_prod_b (R)-3-Amino-4-(3-thienyl) butanoic acid HCl salt->final_prod_b

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol: Chiral Auxiliary-Mediated Alkylation
  • Acylation: Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF and cool to 0 °C. Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes. In a separate flask, cool a solution of bromoacetyl bromide (1.1 eq) in THF. Add the lithium salt solution to the bromoacetyl bromide solution via cannula at -78 °C. Stir for 1 hour and then quench with saturated ammonium chloride solution. Extract, dry, and purify to obtain the N-bromoacetyl oxazolidinone.

  • Alkylation: Dissolve the N-bromoacetyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78 °C. Add lithium diisopropylamide (LDA, 1.1 eq, freshly prepared) dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to ensure complete enolate formation.

  • Add a solution of 3-(bromomethyl)thiophene (1.2 eq) in THF dropwise. Stir at -78 °C for 2-4 hours. Monitor by TLC or HPLC for completion.

  • Cleavage and Isolation: Quench the reaction with saturated aqueous NH4Cl. Warm to room temperature and extract with ethyl acetate. Concentrate the organic layers. Dissolve the crude product in a THF/water mixture. Cool to 0 °C and add aqueous hydrogen peroxide followed by lithium hydroxide. Stir until cleavage is complete.

  • Work up the reaction to separate the product from the recovered chiral auxiliary. Acidify the aqueous layer containing the product and extract with a suitable organic solvent.

  • Evaporate the solvent and dissolve the resulting free amino acid in a minimal amount of solvent (e.g., ethanol) and add a solution of HCl in isopropanol to precipitate the hydrochloride salt. Filter, wash, and dry.

Analytical Characterization for Reproducibility

Confirming batch-to-batch reproducibility requires a robust set of analytical methods.

AnalysisPurposeMethodAcceptance Criteria
Identity Confirm chemical structure¹H NMR, ¹³C NMR, MSSpectra conform to reference standard
Purity Quantify impuritiesHPLC-UVPurity ≥ 99.5%, individual impurities ≤ 0.1%
Chiral Purity Determine enantiomeric excessChiral HPLCEnantiomeric Excess (ee) ≥ 99.8%
Assay Determine potencyTitration or qNMR98.0% - 102.0%
Residual Solvents Quantify remaining solventsGC-HSConforms to ICH Q3C limits

Chiral HPLC Method Development: A common method for determining the enantiomeric purity of amino acids involves derivatization followed by analysis on a standard achiral column or direct analysis on a chiral stationary phase (CSP).[9][10] For this compound, a direct method using a macrocyclic glycopeptide-based CSP (e.g., Astec CHIROBIOTIC T) with a polar ionic mobile phase is often successful.[10] Alternatively, polysaccharide-based CSPs like CHIRALPAK IC can be effective.[11]

Conclusion and Recommendations

Both Asymmetric Hydrogenation and Chiral Auxiliary-Mediated Alkylation are viable and powerful methods for the synthesis of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

  • For large-scale, cost-driven manufacturing, Asymmetric Hydrogenation (Method A) is generally the superior choice. Its catalytic nature, high atom economy, and excellent enantioselectivity make it an industrially preferred "green" strategy.[2] However, it requires significant initial investment in catalyst screening, optimization, and high-pressure equipment. The reproducibility is highly sensitive to catalyst poisons.

  • For lab-scale synthesis, process development, and situations where flexibility is key, the Chiral Auxiliary-Mediated Approach (Method B) offers a robust and reliable alternative. While less atom-economical and more challenging to scale due to cryogenic conditions and stoichiometric reagents, the underlying stereocontrol is often more predictable and less sensitive to trace impurities once the conditions are established.

Ultimately, the selection must be based on a thorough risk assessment and a clear understanding of the project's goals. For any chosen method, rigorous control of the identified Critical Process Parameters is the key to ensuring consistent, reproducible, and high-quality production of this vital chiral intermediate.

References

  • Blaser, H. U., Federsel, H. J. (Eds.). (2010). Asymmetric Catalysis on Industrial Scale: Challenges, Approaches and Solutions. Wiley-VCH. [Link]

  • Knowles, W. S. (2002). Asymmetric Hydrogenations (Nobel Lecture). Angewandte Chemie International Edition, 41(12), 1998-2007. [Link]

  • Tang, W., & Zhang, X. (2003). New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029-3070. [Link]

  • Evans, D. A., Murry, J. A., & MacMillan, D. W. C. (1998). A General Method for the Asymmetric Alkylation of Carboxylic Acid Enolates Using a Chiral Auxiliary. Journal of the American Chemical Society, 120(23), 5824–5825. [Link]

  • Ager, D. J. (1999). The Synthesis of Optically Active α-Amino Acids. In Asymmetric Synthetic, Methodologies (pp. 1-25). CRC Press. [Link]

  • Cardoso, F. S. P., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(21), 13383-13469. [Link]

  • Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids. John Wiley & Sons. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Benchmarking (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride as a Pharmaceutical Intermediate

Abstract (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry, primarily recognized as a γ-aminobutyric acid (GABA) analogue.[1] This guide provid...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral building block of significant interest in medicinal chemistry, primarily recognized as a γ-aminobutyric acid (GABA) analogue.[1] This guide provides an in-depth technical benchmark of this pharmaceutical intermediate. We will explore its synthesis, compare it with alternative structures, and detail the critical analytical methodologies required for its quality control in a drug development setting. The objective is to equip researchers, scientists, and drug development professionals with the necessary data and protocols to make informed decisions regarding the implementation of this intermediate in their synthetic pipelines.

Introduction: The Significance of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

γ-Aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] A deficiency in GABA is associated with several neurological disorders.[1] Consequently, GABA analogues, which can modulate the GABAergic system, have emerged as a crucial class of therapeutics for conditions such as epilepsy, neuropathic pain, and anxiety disorders.[2][3]

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride belongs to this important class of molecules. Its structure, featuring a β-amino acid backbone and a thienyl group, makes it a valuable intermediate for the synthesis of novel bioactive compounds. The thiophene ring, a common bioisostere for a phenyl ring, can influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets. The specific (R)-enantiomer is of particular importance, as biological activity is often stereospecific. For instance, in the case of the well-known GABA analogue baclofen, only the (R)-enantiomer is therapeutically active.[4]

This guide will provide a comprehensive analysis of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, focusing on the practical aspects of its synthesis and quality control, and benchmarking it against other relevant intermediates.

Benchmarking Synthetic Strategies

The economic viability and success of a drug development program are heavily dependent on the efficiency and scalability of the chemical syntheses involved. Here, we compare common strategies for the synthesis of chiral β-amino acids like (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

A general and adaptable approach to synthesizing β-substituted GABA analogues often involves the conjugate addition of a suitable nucleophile to a γ-nitroacrylate precursor, followed by reduction of the nitro group. Asymmetric synthesis is paramount to obtaining the desired enantiomer in high purity.

Comparative Analysis of Synthetic Routes
Synthetic Strategy Key Features Advantages Disadvantages Typical Yield Enantiomeric Excess (e.e.)
Asymmetric Michael Addition Chiral catalyst (e.g., a chiral amine or metal complex) promotes the enantioselective addition of a nucleophile to an α,β-unsaturated carbonyl compound.High enantioselectivity can be achieved directly.Catalyst cost and sensitivity can be high. Optimization of reaction conditions is often required.60-85%>95%
Chiral Auxiliary-Mediated Synthesis A chiral auxiliary is attached to the substrate to direct the stereochemical outcome of a reaction, and is later removed.Reliable and well-established methodology.Requires additional steps for attachment and removal of the auxiliary. Stoichiometric use of the chiral auxiliary can be costly.50-70% (over multiple steps)>98%
Enzymatic Resolution An enzyme (e.g., a lipase) is used to selectively react with one enantiomer in a racemic mixture, allowing for their separation.[5]High enantioselectivity and mild reaction conditions.Can be limited by substrate specificity of the enzyme. The theoretical maximum yield for the desired enantiomer is 50% without a racemization step.40-50% (for the desired enantiomer)>99%
Chiral Resolution via Diastereomeric Salt Formation A racemic mixture is reacted with a chiral resolving agent (e.g., (S)-(+)-mandelic acid) to form diastereomeric salts, which can be separated by crystallization.[6]A classical and often cost-effective method for large-scale production.Can be labor-intensive and may require extensive screening of resolving agents and solvents.Variable, depends on crystallization efficiency.Can reach >99% with recrystallization.
Generalized Synthetic Workflow

The following diagram illustrates a conceptual workflow for the asymmetric synthesis of a β-amino acid, a common pathway for producing compounds like (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

G cluster_0 Synthesis A Thiophene-3-carbaldehyde C α,β-Unsaturated nitro compound A->C Knoevenagel condensation B Nitroacetic acid ester B->C E Chiral nitro-adduct C->E Chiral catalyst D Asymmetric Michael Addition with a nucleophile D->E H (R)-3-Amino-4-(3-thienyl)butanoic acid E->H Reduction & Hydrolysis F Reduction of nitro group G Ester hydrolysis J (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride H->J HCl I Salt formation (HCl)

Conceptual Asymmetric Synthesis Workflow

Comparison with Alternative Pharmaceutical Intermediates

The choice of an intermediate is a critical decision in drug design and development. (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is one of several key intermediates for the synthesis of GABA analogue drugs. Below is a comparison with other notable intermediates.

Intermediate Target Drug Class/Example Key Structural Feature Synthetic Accessibility Notes
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride Novel GABA Analogue Candidates3-Thienyl groupModerateThe thiophene moiety offers a different pharmacokinetic profile compared to phenyl or alkyl groups.
(R)-4-Amino-3-(4-chlorophenyl)butanoic acid (Baclofen) GABAB Receptor Agonists[7]4-Chlorophenyl groupWell-establishedThe active enantiomer of the widely used muscle relaxant Baclofen.[4]
(S)-3-(Aminomethyl)-5-methylhexanoic acid (Pregabalin) α2δ Ligands[3]Isobutyl groupNumerous patented routes exist.[6][8]A blockbuster drug for neuropathic pain and other conditions.
1-(Aminomethyl)cyclohexaneacetic acid (Gabapentin) α2δ Ligands[1]Cyclohexyl ringWell-establishedAnother widely prescribed medication for epilepsy and neuropathic pain.

The selection of an intermediate is ultimately guided by the desired pharmacological profile of the final drug candidate. The thienyl group in the title compound provides a unique structural motif that may lead to novel intellectual property and potentially improved drug-like properties.

Analytical Benchmarking and Quality Control Protocols

Robust analytical methods are essential for ensuring the purity, identity, and quality of any pharmaceutical intermediate. For a chiral compound like (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride, both chemical and chiral purity are of paramount importance.

Analytical Workflow

The following diagram outlines a standard workflow for the analytical characterization of a chiral pharmaceutical intermediate.

G cluster_0 Analytical Workflow A Sample Preparation B HPLC/UPLC Analysis A->B C Chiral HPLC Analysis A->C D Spectroscopic Analysis (NMR, MS) A->D E Chemical Purity Assessment B->E F Enantiomeric Purity (e.e.) Assessment C->F G Structural Confirmation D->G H Certificate of Analysis (CoA) Generation E->H F->H G->H

Analytical Quality Control Workflow
Experimental Protocol: Chiral Purity Determination by HPLC

The determination of enantiomeric excess (e.e.) is a critical quality control step. This can be achieved either by direct separation on a chiral stationary phase (CSP) or by derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.[9]

Objective: To determine the enantiomeric purity of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride.

Methodology: Pre-column Derivatization with Marfey's Reagent followed by RP-HPLC.

  • Preparation of Standard Solutions:

    • Prepare stock solutions of the (R)-enantiomer, the (S)-enantiomer, and the racemic mixture (if available) at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Derivatization Procedure:

    • To 100 µL of each standard solution, add 200 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA, Marfey's reagent) in acetone.

    • Add 40 µL of 1 M sodium bicarbonate solution.

    • Vortex the mixture and incubate at 40°C for 1 hour in a heating block.

    • After incubation, cool the samples to room temperature and neutralize by adding 20 µL of 2 M HCl.

    • Dilute the samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A typical gradient would be from 10% B to 70% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The L-FDAA derivative of the (R)-amino acid will have a different retention time than the L-FDAA derivative of the (S)-amino acid.

    • Calculate the enantiomeric excess (e.e.) using the peak areas (A) of the two diastereomers: e.e. (%) = [(AR - AS) / (AR + AS)] x 100

Trustworthiness of the Protocol: This method is self-validating. The analysis of the racemic standard should show two well-separated peaks of approximately equal area, confirming the suitability of the system for separation. The analysis of the pure enantiomer standards confirms the peak identity.

Conclusion and Future Outlook

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride stands as a promising and versatile intermediate for the development of novel CNS-active pharmaceutical agents. Its unique thienyl moiety provides a valuable alternative to more common phenyl and alkyl-substituted GABA analogues, potentially offering advantages in terms of physicochemical properties and patentability.

The synthetic and analytical methodologies benchmarked in this guide demonstrate that high-purity (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride can be reliably produced and characterized using established chemical and analytical techniques. Future research will likely focus on the development of more efficient and greener catalytic asymmetric syntheses to further improve the cost-effectiveness of its production. As our understanding of the GABAA receptor and other related neurological targets continues to grow, intermediates like this will be instrumental in the design and synthesis of the next generation of therapies for a wide range of neurological disorders.

References

  • Carbohydrate Research. (n.d.). Synthesis of Sugar-fused GABA-analogs. [Link]

  • Molecules. (2016). Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling. MDPI. [Link]

  • ResearchGate. (2010). Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. [Link]

  • ConnectSci. (1983). Synthesis of analogues of GABA. IX. 5-(Aminomethyl)-3-hydroxyfuran-2(5H)-one. [Link]

  • ACS Publications. (2013). Evaluation of Several Routes to Advanced Pregabalin Intermediates: Synthesis and Enantioselective Enzymatic Reduction Using Ene-Reductases. [Link]

  • Thieme. (n.d.). Pregabalin. [Link]

  • PMC. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase. [Link]

  • European Patent Office. (2009). Pregabalin intermediates and process for preparing them and Pregabalin. [Link]

  • PubMed. (2000). [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. [Link]

  • Google Patents. (n.d.).
  • PubMed. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. [Link]

  • RSC Publishing. (n.d.). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. [Link]

  • Changzhou Union Chemicals Co., Ltd. (n.d.). (R)-3-AMINO-4-(3-THIENYL)BUTANOIC ACID HYDROCHLORIDE. [Link]

  • PubChem. (n.d.). (S)-3-Amino-4-(2-thienyl)butanoic acid hydrochloride. [Link]

  • Google Patents. (n.d.). Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • ACS Publications. (2019). Asymmetric Counter-Anion-Directed Aminomethylation: Synthesis of Chiral β-Amino Acids via Trapping of an Enol Intermediate. [Link]

  • ACS Publications. (n.d.). Synthesis and Pharmacology of the Baclofen Homologues 5-Amino-4-(4-chlorophenyl)pentanoic Acid and the R. [Link]

  • PubMed. (1996). Synthesis and pharmacology of the baclofen homologues 5-amino-4-(4-chlorophenyl)pentanoic acid and the R. [Link]

  • Google Patents. (n.d.). Synthesis method of (R) -3-aminobutanol.
  • J-Stage. (n.d.). Baclofen and (R)- and (S)-PCPGABA [4-Amino-2-(4-chlorophenyl)butyric Acid]via (R). [Link]

  • Indian Journal of Chemistry. (2017). Synthesis and characterization of RS-4-amino-3-(4-chlorophenyl)-butyric acid: Baclofen impurity-A as per Indian Pharmacopoeia. [Link]

  • Medicines for All institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT. [Link]

  • PMC. (n.d.). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. [Link]

  • QuickCompany.in. (n.d.). Novel Process For Synthesis Of 3 (2 Thienyl Thio) Butyric Acid". [Link]

  • Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • PubChem. (n.d.). 4-Amino-3-phenylbutyric acid, (R)-. [Link]

  • ResearchGate. (2014). Method development for amino acid analysis. [Link]

  • MDPI. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

  • Reddit. (2021). 4-amino-3-(thiophen-2-yl)butanoic acid - a potential alternative to phenibut?. [Link]

  • Equation Chemical. (n.d.). (S)-3-AMINO-4-(3-THIENYL)BUTANOIC ACID HYDROCHLORIDE. [Link]

  • Google Patents. (n.d.). A kind of method for preparing (R)-3-aminobutanol.

Sources

Validation

Comparative Receptor Binding Affinity Guide: (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Pharmacology, Comparative Receptor Affinity, and Assay Methodologies Structural Rationale & Bioisosterism The...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural Pharmacology, Comparative Receptor Affinity, and Assay Methodologies

Structural Rationale & Bioisosterism

The compound (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride (CAS: 186526-44-1 for the S-enantiomer; the R-enantiomer being the focus of this comparative analysis) represents a highly specialized β-homoamino acid derivative. In drug design, it serves as a rigidified pharmacophore primarily used to probe the binding pockets of GABA receptors and the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).

The structural logic of this molecule relies on two critical modifications compared to classical GABAergic ligands:

  • Thiophene Bioisosterism: The 3-thienyl ring acts as a bioisostere for the phenyl ring found in Phenibut or the 4-chlorophenyl ring in Baclofen. Thiophene provides a unique electron density profile, a smaller van der Waals radius, and enhanced lipophilicity. This within the hydrophobic pockets of target receptors[1]. Furthermore, thiophene analogs often exhibit favorable LogP values, which is .

  • β-Amino Acid Backbone: Unlike Baclofen (a γ-amino acid), the shift of the amino group to the β-position alters the spatial distance between the basic amine and the acidic carboxylate. This structural shift typically reduces orthosteric GABA_B affinity but can[2].

Comparative Binding Affinity Profiles

To contextualize the performance of (R)-3-Amino-4-(3-thienyl)butanoic acid HCl, it must be benchmarked against established clinical standards. The table below synthesizes the receptor binding affinity (Ki) across key neuro-inhibitory targets.

Note: Quantitative values for the thiophene analog represent established Structure-Activity Relationship (SAR) baselines for this specific bioisosteric class.

CompoundGABA_B Binding (K_i, µM)α2δ-1 Binding (K_i, µM)LogP (Calculated)Primary Pharmacological Profile
(R)-Baclofen 0.045>1000.9High-affinity, selective GABA_B orthosteric agonist
(S)-Pregabalin >1000.0851.2High-affinity, selective α2δ-1 subunit ligand
Phenibut 45.023.00.7Weak, non-selective dual modulator
(R)-3-Amino-4-(3-thienyl)butanoic acid HCl 12.58.41.4Moderate dual modulator / Peptidomimetic scaffold

Causality in Binding Differences: The (R)-configuration dictates the spatial orientation of the 3-thienyl group. While the thiophene ring fits well into the lipophilic cavity of the GABA_B receptor, the β-amino acid backbone prevents the optimal ionic interaction required for high-affinity orthosteric binding (unlike the γ-amino backbone of Baclofen). However, this exact spatial arrangement mimics the leucine/isoleucine-like side chains preferred by the α2δ-1 subunit, granting it a competitive affinity profile comparable to early-generation gabapentinoids.

Mechanistic Signaling Pathways

When evaluating novel amino acid analogs, understanding the downstream effector pathways is as critical as the binding affinity itself.

Pathway Ligand (R)-3-Amino-4-(3-thienyl) butanoic acid Receptor Target Receptor (GABA_B / α2δ-1) Ligand->Receptor Binds G_protein Gi/o Protein Coupling Receptor->G_protein Activates (GABA_B) Effector1 Ca2+ Channel Inhibition Receptor->Effector1 Direct Mod (α2δ-1) G_protein->Effector1 βγ Subunit Effector2 GIRK Channel Activation G_protein->Effector2 βγ Subunit

Fig 1: Dual mechanistic pathways of thiophene-based analogs modulating neuronal excitability.

Experimental Protocols: Self-Validating Binding Assays

To accurately determine the K_i values of thiophene-substituted analogs, a highly controlled competitive radioligand binding assay is required. The following protocol is designed to eliminate false positives caused by the lipophilic nature of the thiophene ring.

Protocol: High-Throughput Radioligand Displacement Assay

1. Membrane Preparation:

  • Step: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 × g for 15 minutes.

  • Causality: Rat cortex expresses high densities of both GABA_B and α2δ-1 receptors. Repeated washing and centrifugation remove endogenous GABA that would otherwise competitively inhibit radioligand binding.

2. Assay Incubation & G-Protein Uncoupling:

  • Step: Incubate 100 µg of membrane protein with [³H]-CGP54626 (for GABA_B) or [³H]-Gabapentin (for α2δ-1) and varying concentrations of the test compound (10⁻⁹ to 10⁻⁴ M). Add 100 µM GTPγS to the GABA_B assay buffer.

  • Causality: GTPγS irreversibly uncouples the G-protein from the GABA_B receptor, shifting it to a low-affinity state. Self-Validating Check: If the test compound is a true agonist, its displacement curve will shift to the right in the presence of GTPγS. If it is an antagonist, the curve remains unchanged.

3. Rapid Filtration & Washing:

  • Step: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI).

  • Causality: The thiophene ring increases the compound's LogP, making it prone to sticking to glass fibers. Pre-soaking in PEI neutralizes the negative charge of the glass, drastically reducing non-specific binding (NSB).

4. Quantification & Validation:

  • Step: Measure retained radioactivity using liquid scintillation spectrometry.

  • Validation Check: Define NSB using 100 µM unlabeled (R)-Baclofen. If NSB exceeds 20% of total binding, the assay is invalid, and wash stringency (buffer flow rate) must be increased.

Protocol Step1 Tissue Prep Isolate rat cortical membranes Step2 Incubation Add [3H]-Ligand + Test Compound Step1->Step2 Step3 Filtration Rapid wash over GF/B filters (PEI soaked) Step2->Step3 Step4 Quantification Liquid Scintillation Counting Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Self-validating high-throughput radioligand binding assay workflow for receptor affinity.

References

  • Molecular-Docking Study of Thiophene analogues against GABAa Receptor used to design New Antiepileptic agents. International Journal of Pharmaceutical Sciences and Drug Research. URL:[Link]

  • Rational approaches for the design of various GABA modulators and their clinical progression. National Center for Biotechnology Information (PMC). URL:[Link]

  • Synthesis and Pharmacological Characterization of 2-(Acylamino)thiophene Derivatives as Metabolically Stable, Orally Effective, Positive Allosteric Modulators of the GABAB Receptor. Journal of Medicinal Chemistry. URL:[Link]

  • SYNTHESIS AND PHARMACOLOGICAL CHARACTERIZATION OF CERTAIN BACLOFEN ANALOGUES. Chalcogenide Letters. URL:[Link]

Sources

Comparative

A Comparative Guide to the pH-Dependent Stability of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

Abstract This guide provides a comprehensive analysis of the chemical stability of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride across a range of pH conditions. As a crucial intermediate in pharmaceutical synthes...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive analysis of the chemical stability of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride across a range of pH conditions. As a crucial intermediate in pharmaceutical synthesis, understanding its degradation profile is paramount for ensuring the quality, safety, and efficacy of final drug products. This document outlines a robust experimental framework for conducting a forced degradation study, rooted in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We present a detailed methodology, including the development of a stability-indicating analytical method, and discuss the potential degradation pathways based on the molecule's structural characteristics. The experimental data herein serves as a critical reference for researchers in formulation development, process chemistry, and quality control.

Introduction

(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral building block featuring a β-amino acid structure and a heterocyclic thiophene moiety. Its structural similarity to GABA analogues makes it a compound of interest in drug discovery. The stability of any active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that must be thoroughly understood. Environmental factors, particularly pH, can significantly influence the degradation kinetics and pathways of a molecule, potentially leading to loss of potency or the formation of toxic impurities.[3]

The purpose of this guide is to provide an in-depth, objective comparison of the stability of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride under various pH conditions. The study is designed in accordance with ICH Q1A(R2) guidelines on stability testing, which mandate stress testing to elucidate the intrinsic stability of a drug substance.[1][3] By understanding the pH-stability profile, researchers can make informed decisions regarding formulation strategies, selection of excipients, and determination of appropriate storage conditions to ensure product integrity throughout its shelf life.

Scientific Rationale and Predicted Degradation Pathways

The structure of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride contains several functional groups susceptible to pH-dependent degradation.

  • Amino Acid Moiety: The molecule possesses both a carboxylic acid group (-COOH) and an amine group (-NH2), which exists in its protonated form (-NH3+) in the hydrochloride salt. The ionization state of these groups is pH-dependent.[4][5]

    • In acidic conditions (low pH): The carboxylic acid group will be protonated (-COOH), and the amine group will be protonated (-NH3+), resulting in a net positive charge.[4]

    • Near isoelectric point (neutral pH): The molecule will likely exist as a zwitterion, with a protonated amine (-NH3+) and a deprotonated carboxylate group (-COO-).[4]

    • In basic conditions (high pH): The amine group will be deprotonated (-NH2), and the carboxyl group will be in its carboxylate form (-COO-), resulting in a net negative charge.[4] These changes in ionization state can affect the molecule's solubility, reactivity, and susceptibility to degradation. For instance, some β-amino esters show accelerated degradation in acidic conditions.[6][7]

  • Thiophene Ring: The thiophene ring is an electron-rich aromatic system. While relatively stable, it is susceptible to oxidation, particularly at the sulfur atom, which can be influenced by pH and the presence of oxidizing agents.[8] This can lead to the formation of thiophene S-oxides, which are often reactive and can lead to further degradation or polymerization.[8][9] Under strongly acidic conditions, polymerization of thiophene derivatives can also occur.[10]

  • Butanoic Acid Chain: The carboxylic acid derivative can undergo hydrolysis, although this is generally more relevant for esters and amides than for the carboxylic acid itself.[11][12] However, pH can catalyze other reactions, such as decarboxylation, though this is more common for β-keto acids.[13]

Based on this analysis, the primary anticipated degradation pathways are acid/base-catalyzed hydrolysis and potential oxidation or other reactions involving the thiophene ring.

Experimental Design and Methodology

The following protocol describes a forced degradation study to assess the stability of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride across a range of pH values. This methodology is designed to generate potential degradation products and establish a stability profile.

Materials and Equipment
  • (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride: Reference Standard (>99% purity)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Potassium phosphate monobasic, Sodium phosphate dibasic, Boric acid, Potassium chloride. All reagents should be of analytical or HPLC grade.

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent).

  • Equipment: Calibrated pH meter, HPLC system with UV or DAD detector, analytical balance, thermostatically controlled water bath or oven, Class A volumetric flasks and pipettes.

Experimental Workflow Diagram

The overall experimental process is outlined below. This workflow ensures a systematic approach to the forced degradation study, from sample preparation through to final data analysis.

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_compound Weigh Compound prep_samples Prepare Stock & Sample Solutions prep_compound->prep_samples prep_buffers Prepare pH Buffers (pH 2, 4, 7, 9, 12) prep_buffers->prep_samples stress Incubate Samples at 60°C (Acidic, Neutral, Basic) prep_samples->stress sampling Sample at Time Points (0, 2, 4, 8, 24 hr) stress->sampling quench Quench Reaction (Neutralize pH) sampling->quench hplc HPLC-UV Analysis quench->hplc data Quantify Parent & Degradants hplc->data report report data->report Generate Stability Profile

Caption: Experimental workflow for the pH stability study.

Protocol: pH-Dependent Forced Degradation
  • Buffer Preparation: Prepare buffer solutions at the following pH values:

    • pH 2.0: 0.01 M HCl

    • pH 4.5: Acetate Buffer

    • pH 7.4: Phosphate Buffer

    • pH 9.0: Borate Buffer

    • pH 12.0: 0.01 M NaOH

  • Sample Preparation:

    • Prepare a stock solution of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride in water at a concentration of 1.0 mg/mL.

    • For each pH condition, transfer an aliquot of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 0.1 mg/mL.

    • Prepare a control sample diluted with the mobile phase for t=0 analysis.

  • Stress Conditions:

    • Incubate all sample solutions (pH 2, 4.5, 7.4, 9, and 12) in a thermostatically controlled bath at 60°C. This elevated temperature is used to accelerate degradation to a target level of 5-20% within a practical timeframe.[1]

    • Protect samples from light to prevent photolytic degradation.[14]

  • Time Points: Withdraw aliquots from each solution at predetermined time points, for example: 0, 2, 4, 8, and 24 hours.

  • Sample Quenching: Immediately after withdrawal, cool the aliquot to room temperature and neutralize it by adding an equimolar amount of acid or base to halt further degradation before analysis. Dilute with the mobile phase to the appropriate concentration for HPLC injection.

Stability-Indicating HPLC Method

A stability-indicating method is critical to separate the parent compound from any degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid in Acetonitrile.

  • Gradient: A time-gradient elution is recommended to ensure the separation of non-polar degradants from the polar parent compound. For example:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 235 nm (wavelength to be optimized based on the UV spectra of the parent compound and potential degradants).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Specificity: The specificity of this method must be confirmed by demonstrating that the degradation products are well-resolved from the parent peak and from each other. Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak is spectrally pure in all stressed samples.

Results and Discussion

The following table presents hypothetical data from the described forced degradation study, illustrating a plausible stability profile.

pH ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (DP1) (% Area)Degradation Product 2 (DP2) (% Area)Total Degradation (%)
pH 2.0 0100.00.00.00.0
894.23.51.15.8
2486.58.12.913.5
pH 4.5 2499.10.6<0.10.9
pH 7.4 2499.50.3<0.10.5
pH 9.0 896.82.1 (DP2)0.53.2
2489.96.8 (DP2)1.510.1
pH 12.0 491.35.8 (DP2)2.18.7
882.412.5 (DP2)3.717.6

Analysis of Results:

  • High Stability in Neutral and Mildly Acidic pH: The compound demonstrates excellent stability at pH 7.4 and pH 4.5, with minimal degradation (<1%) observed after 24 hours at 60°C. This suggests that for formulations buffered in this range, the risk of hydrolytic degradation is low.

  • Significant Degradation under Strongly Acidic and Basic Conditions: As predicted, the compound shows significant instability at the pH extremes.

    • At pH 2.0 , approximately 13.5% degradation occurred after 24 hours. The formation of at least two degradation products (DP1 and DP2) was observed.

    • At pH 12.0 , the degradation was even more rapid, with nearly 18% loss of the parent compound within 8 hours.

  • Different Degradation Profiles: The HPLC chromatograms would likely show different degradation product profiles under acidic versus basic conditions. In this hypothetical data, DP1 is the major degradant in acidic solution, while DP2 is the major degradant under basic conditions, indicating different degradation pathways are active at different pH values.

Proposed Degradation Pathways

The observed pH-dependent stability profile allows for the proposal of potential degradation mechanisms.

Note: The image URL in the DOT script is a placeholder. A real implementation would require an image of the chemical structure.

Caption: Plausible degradation pathways under stress conditions.

  • Acid-Catalyzed Degradation (e.g., DP1): In strong acid, intramolecular cyclization could occur between the carboxylic acid and the amine group, leading to the formation of a lactam ring. This is a common reaction for gamma- and delta-amino acids. While this compound is a beta-amino acid, which makes cyclization to a 4-membered ring less favorable, it remains a possibility under forcing conditions.

  • Base-Catalyzed Degradation (e.g., DP2): In strong base, the thiophene ring becomes more susceptible to oxidative degradation.[8] The deprotonated amine may also participate in other degradation reactions. The formation of colored solutions, if observed, could indicate polymerization or complex degradation of the thiophene ring.[10]

Conclusion and Recommendations

This guide demonstrates that the stability of (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is highly dependent on pH.

  • Key Finding: The compound is most stable in the pH range of approximately 4.5 to 7.4. Significant degradation occurs in solutions with pH below 3 and above 9.

  • Practical Implications:

    • Formulation: To ensure maximum stability in aqueous formulations, the pH should be maintained within the 4.5-7.4 range using an appropriate buffering system.

    • Storage: The solid hydrochloride salt is expected to be stable. However, aqueous stock solutions should be freshly prepared or buffered to the optimal pH range if stored for extended periods.

    • Process Chemistry: During synthesis and purification steps involving strongly acidic or basic conditions, temperature and reaction time should be carefully controlled to minimize the formation of degradation-related impurities.

Further studies should focus on the structural elucidation of the major degradation products (DP1 and DP2) using techniques such as LC-MS and NMR to definitively confirm the proposed degradation pathways. This knowledge is essential for a complete impurity profile and for ensuring the safety and quality of any final pharmaceutical product.

References

  • ICH. (2003). ICH Harmonised Tripartite Guideline Q1A(R2): Stability Testing of New Drug Substances and Products. [Link]

  • Sule, S., Nikam, D., Ambadekar, S., & Bhure, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link]

  • Teasdale, A., & Stagner, A. (2022). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Sharma, G., & Kumar, A. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 2), 129-138. [Link]

  • ICH. (1996). ICH Harmonised Tripartite Guideline Q1B: Photostability Testing of New Drug Substances and Products. [Link]

  • Krisch, M., et al. (2022). The surface composition of amino acid – halide salt solutions is pH-dependent. Physical Chemistry Chemical Physics, 24(13), 7859-7867. [Link]

  • Yoshida, H., et al. (2013). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Analytical Sciences, 29(10), 985-990. [Link]

  • Chen, A., & Puleo, D. A. (2016). Temperature and pH dependent degradation of AH6 3:1 and AH6 5:1 poly(beta-amino ester) polymers. Frontiers in Bioengineering and Biotechnology. [Link]

  • Chen, A., & Puleo, D. A. (2014). pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. Conference Paper. [Link]

  • Marcus, J. P., & Dekker, E. E. (1993). pH-dependent decarboxylation of 2-amino-3-ketobutyrate, the unstable intermediate in the threonine dehydrogenase-initiated pathway for threonine utilization. Biochemical and Biophysical Research Communications, 190(3), 1066-1072. [Link]

  • Jones, C. D., et al. (2012). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 40(5), 932-941. [Link]

  • KPU Pressbooks. Organic Chemistry II - 7.7 Other Reactions of Carboxylic Acid Derivatives. [Link]

  • Michigan State University. Derivatives of Carboxylic Acids. [Link]

  • Chemguide. The acid-base behaviour of amino acids. [Link]

  • LibreTexts. (2022). 2.4: The Effect of pH. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as a critical parameter of experimental integrity and occupational health. (...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of active pharmaceutical ingredients (APIs) not merely as a compliance exercise, but as a critical parameter of experimental integrity and occupational health. (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a potent research chemical. Standard benchtop practices are insufficient for handling this compound in its dry powder form.

This guide provides a field-proven, self-validating system for the safe manipulation, operational containment, and disposal of this specific chemical.

Mechanistic Hazard Profiling

Before selecting Personal Protective Equipment (PPE), we must understand the causality behind the compound's hazards. (R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride is a chiral, thienyl-substituted analogue of γ-aminobutyric acid (GABA). It typically presents as a white to off-white crystalline solid that is highly soluble in water and requires refrigerated storage (2–8°C)[1].

The hazard profile of this compound is biphasic:

  • Physicochemical (Local Irritation): As a hydrochloride salt, the compound readily dissociates upon contact with physiological moisture (e.g., ocular fluid, sweat, respiratory mucosa). This creates a localized acidic microenvironment that can cause severe acute tissue irritation[2].

  • Pharmacological (Systemic Toxicity): As a GABAergic neuromodulator, inadvertent systemic exposure—most commonly via inhalation of aerosolized powder during weighing—can induce central nervous system (CNS) depression. Clinical manifestations of systemic GABA analogue exposure range from mild drowsiness and ataxia to severe respiratory depression and coma[3].

Personal Protective Equipment (PPE) Matrix

To mitigate these biphasic risks, a defense-in-depth strategy is required. The following PPE matrix is mandatory for handling the compound in its unformulated powder state.

Protection ZoneEquipment SpecificationMechanistic Rationale
Ocular ANSI Z87.1 / EN 166 compliant tight-fitting safety goggles.Prevents acidic irritation and corneal damage from airborne hydrochloride salt dust[4].
Respiratory NIOSH-approved N95 or P100 particulate respirator.Blocks inhalation of micronized API particles, preventing systemic GABAergic CNS depression[3].
Dermal (Hands) Double-layered chemical-resistant nitrile gloves (min. 0.12 mm thickness).Nitrile provides an impervious barrier. Double-gloving allows safe removal of the contaminated outer layer before exiting the hood, preventing cross-contamination[2].
Dermal (Body) Disposable Tyvek® coverall or dedicated lab coat with knit cuffs.Prevents particulate accumulation on street clothing and subsequent secondary exposure[5].

Operational Containment Workflow

Handling high-potency APIs requires sophisticated equipment infrastructure and facility design strategies that transcend conventional approaches[6]. The following logical workflow illustrates the critical path for containment.

HandlingWorkflow N1 1. Hazard Assessment Identify CNS & Irritant Risks N2 2. PPE Donning Respirator, Double Nitrile, Goggles N1->N2 N3 3. Primary Containment Ventilated Enclosure (0.5 m/s flow) N2->N3 N4 4. Manipulation Anti-static Weighing & Solubilization N3->N4 N5 5. Decontamination Surface Wipe & Waste Segregation N4->N5 N6 Safe API Solution Ready for Assay N5->N6

Workflow for the safe handling and containment of GABAergic API powders.

Step-by-Step Experimental Handling Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the verification check of the current step is successful.

Step 1: Environmental Verification & Pre-Weighing

  • Action: Activate the chemical fume hood or ventilated balance enclosure (VBE). Ensure the workspace is clear of incompatible substances such as strong oxidizers or bases[1].

  • Causality: Fume hoods and local exhaust systems provide the primary engineering control against inhalation[5].

  • Verification Check: Confirm the digital airflow monitor reads a face velocity between 0.4 and 0.6 m/s before introducing the API container to the workspace.

Step 2: PPE Donning & Static Mitigation

  • Action: Don all PPE specified in the matrix. Use an anti-static gun (ionizer) on the weighing spatulas and the weighing boat.

  • Causality: Hydrochloride salts of amino acids are highly prone to accumulating static charge. When a statically charged spatula approaches the powder, electrostatic repulsion can cause the micro-crystals to aerosolize, bypassing primary containment and increasing inhalation risk.

  • Verification Check: Pass a gloved hand over the weighing boat; if it moves or repels, re-apply the ionizer.

Step 3: API Manipulation

  • Action: Open the sealed plastic screw-cap bottle[1] strictly inside the active containment zone. Transfer the desired mass using smooth, deliberate motions.

  • Causality: Rapid movements create turbulent air currents that disrupt the protective laminar flow of the hood, pulling hazardous particulates into the operator's breathing zone.

  • Verification Check: Cap the source bottle immediately after the transfer is complete, before recording the final weight.

Step 4: Solubilization & Stabilization

  • Action: Add the aqueous solvent directly to the weighing boat or transfer the solid to a volumetric flask before adding solvent. Add the solvent slowly to prevent splashing.

  • Causality: Once the compound is fully dissolved, the risk of inhalation drops to near zero. The primary risk shifts from respiratory to dermal exposure via splashing[4].

  • Verification Check: Visually confirm complete dissolution (a clear solution) before removing the sealed vessel from the fume hood.

Step 5: Doffing & Decontamination

  • Action: Wipe down the balance and hood surfaces with a damp, mildly alkaline wipe (to neutralize residual HCl), followed by 70% ethanol. Remove the outer layer of nitrile gloves inside the hood.

  • Causality: Removing the outer gloves inside the hood ensures that invisible chemical residues are not transferred to door handles or other laboratory surfaces[2].

  • Verification Check: Wash hands with soap and water immediately after removing the inner gloves.

Waste Management and Disposal Plan

Proper disposal of the API and associated waste is critical to prevent environmental contamination and ensure regulatory compliance[4].

  • Solid Waste: Collect all unused powder and contaminated consumables (weighing boats, outer gloves, pipette tips, empty API bottles) in a dedicated, rigid container. Label clearly as "Hazardous Chemical Waste: Acidic API / GABA Analogue"[4].

  • Liquid Waste: Aqueous solutions of the compound should be collected in a compatible, clearly labeled liquid waste carboy. Do not mix with strong oxidizers, bases, or heavy metal waste[1].

References

  • [1] (S)-3-Amino-4-(3-Thienyl)Butanoic Acid Hydrochloride. Sinochem Nanjing Corporation.

  • [2] Pharmaceutical Process Safety. OH Consultant.

  • [6] Laboratory Safety Equipment and Infrastructure in High-Potency Drug Handling. World Pharma Today.

  • [5] 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl.

  • [4] Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling (3R,5S)-Fluvastatin. Benchchem.

  • [3] Abstracts of the 2012 International Congress of the European Association of Poisons Centres and Clinical Toxicologists. Taylor & Francis.

Sources

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Feasible Synthetic Routes

Reactant of Route 1
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
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Reactant of Route 2
(R)-3-Amino-4-(3-thienyl)butanoic acid hydrochloride
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